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  • Product: 2-Iodo-5-(trifluoromethyl)pyrimidine
  • CAS: 112930-95-7

Core Science & Biosynthesis

Foundational

Architectural Mastery in Heterocyclic Chemistry: A Technical Guide to 2-Iodo-5-(trifluoromethyl)pyrimidine (CAS 112930-95-7)

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, fluorinated heterocycles are highly prized for their metabolic stability and unique binding thermodynamics. 2-Iodo-5-(trifluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, fluorinated heterocycles are highly prized for their metabolic stability and unique binding thermodynamics. 2-Iodo-5-(trifluoromethyl)pyrimidine (CAS 112930-95-7) stands out as a premier electrophilic building block [1]. By combining the exceptional leaving-group ability of a C2-iodine with the profound electron-withdrawing nature of a C5-trifluoromethyl (-CF₃) group, this molecule serves as a highly reactive linchpin for complex C-C, C-N, and C-O bond formations. Recently, it has gained significant traction as a critical precursor in the synthesis of novel PARP7 inhibitors designed to restore immune responses in oncology [2].

This technical guide dissects the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing this privileged scaffold.

Physicochemical & Structural Profiling

To manipulate 2-Iodo-5-(trifluoromethyl)pyrimidine effectively, one must understand the causality behind its structural design. The pyrimidine core is naturally electron-deficient due to its two electronegative nitrogen atoms. The addition of the C5-CF₃ group exerts strong inductive (-I) and hyperconjugative (-M) effects, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. Consequently, the C2 position becomes exceptionally electrophilic.

Coupled with the highly polarizable, bulky iodine atom—which acts as an outstanding leaving group—this molecule is primed for both Nucleophilic Aromatic Substitution (SₙAr) and transition-metal-catalyzed oxidative addition.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Iodo-5-(trifluoromethyl)pyrimidine
CAS Number 112930-95-7
Molecular Formula C₅H₂F₃IN₂
Molecular Weight 273.98 g/mol
SMILES String IC1=NC=C(C=N1)C(F)(F)F
Appearance White to pale yellow solid/semi-solid
Storage Conditions -20°C (or 2-8°C), dry, protected from light
Primary Reactivity SₙAr, Buchwald-Hartwig, Suzuki-Miyaura

Mechanistic Reactivity Pathways

The architectural brilliance of 2-Iodo-5-(trifluoromethyl)pyrimidine lies in its dual-pathway reactivity. Depending on the nucleophile and reaction conditions, chemists can drive the reaction via classical SₙAr or Palladium/Copper-catalyzed cross-coupling.

  • Nucleophilic Aromatic Substitution (SₙAr): Because the C5-CF₃ group severely depletes electron density at C2, primary and secondary amines can attack the C2 position without the need for transition-metal catalysts. The polar aprotic solvent stabilizes the resulting anionic Meisenheimer complex, followed by the rapid expulsion of the iodide anion.

  • Transition-Metal Catalysis: For weaker nucleophiles (e.g., aryl boronic acids in Suzuki couplings or hindered anilines in Buchwald-Hartwig aminations), the C-I bond undergoes rapid oxidative addition with Pd(0), forming a stable Pd(II) intermediate that outcompetes side reactions.

Reactivity A 2-Iodo-5-(CF3)pyrimidine CAS: 112930-95-7 B Transition-Metal Catalysis (Pd/Cu) A->B Oxidative Addition (C2-I Activation) C Nucleophilic Aromatic Substitution (SₙAr) A->C Nucleophilic Attack (C5-CF3 Activation) D C-C Coupling (Suzuki, Negishi) B->D E C-N/C-O Coupling (Buchwald-Hartwig) B->E F Amine/Thiol Displacement C->F

Caption: Electronic activation pathways of 2-Iodo-5-(trifluoromethyl)pyrimidine dictating downstream coupling.

Experimental Protocol: C-N Bond Formation (PARP7 Inhibitor Precursor)

Recent patent literature highlights the use of 2-Iodo-5-(trifluoromethyl)pyrimidine as a critical precursor in the synthesis of PARP7 inhibitors [2]. The following self-validating SₙAr protocol details the coupling of this pyrimidine with a primary amine.

Methodological Causality & Self-Validation
  • Solvent Choice (DMSO): DMSO is a highly polar aprotic solvent that perfectly solvates the transition state and stabilizes the anionic Meisenheimer complex, drastically lowering the activation energy barrier.

  • Base Choice (DIPEA): N,N-Diisopropylethylamine (DIPEA) is non-nucleophilic and completely soluble in DMSO. This ensures a homogenous reaction mixture with consistent kinetics, avoiding the localized "hot spots" common with heterogeneous bases like K₂CO₃.

  • Self-Validating Checkpoint: The displacement of the heavy iodine atom (Atomic Mass: 126.9) results in a massive, unambiguous shift in both LC-MS mass and chromatographic retention time, making reaction monitoring foolproof.

Step-by-Step Workflow
  • Reagent Preparation: Under a nitrogen atmosphere, dissolve 2-Iodo-5-(trifluoromethyl)pyrimidine (1.0 equiv, 1.0 mmol) in anhydrous DMSO (5.0 mL).

  • Amine & Base Addition: Add the primary amine (1.1 equiv, 1.1 mmol) followed by DIPEA (2.5 equiv, 2.5 mmol) dropwise. Observation: A slight color shift to pale yellow indicates the formation of the initial charge-transfer complex.

  • Thermal Execution: Heat the reaction mixture to 60°C. Causality: Because the C2-I bond is highly activated, extreme heating (>100°C) is unnecessary and actively avoided to prevent degradation of the fluorinated ring.

  • Reaction Monitoring: After 2 hours, sample 5 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Validation: The starting material peak (m/z ~274.9 [M+H]⁺) must completely disappear, replaced by the product mass (M - 127 + Amine mass).

  • Workup & Purification: Quench the reaction with ice-cold water (20 mL) to precipitate the product. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Workflow Step1 Step 1: Reagent Prep Dissolve 2-Iodo-5-(CF3)pyrimidine in anhydrous DMSO Step2 Step 2: Substrate Addition Add primary amine (1.1 eq) and DIPEA (2.5 eq) Step1->Step2 Step3 Step 3: Thermal Execution Heat to 60°C with vigorous stirring for 2 hours Step2->Step3 Step4 Step 4: LC-MS Validation Confirm total loss of m/z 274.9 (Iodine displacement) Step3->Step4 Step5 Step 5: Workup Aqueous quench, EtOAc extraction, and flash chromatography Step4->Step5

Caption: Self-validating experimental workflow for SₙAr C-N bond formation.

Handling, Storage, and Stability

To maintain the integrity of 2-Iodo-5-(trifluoromethyl)pyrimidine, strict adherence to storage protocols is required:

  • Light Sensitivity: The carbon-iodine (C-I) bond is susceptible to homolytic cleavage upon prolonged exposure to UV/visible light, which can lead to the formation of iodine radicals and subsequent dimerization or degradation. Always store in amber vials or foil-wrapped containers [3].

  • Temperature Control: To prevent gradual hydrolysis or thermal degradation, the compound must be stored at -20°C (or at minimum 2-8°C) under an inert atmosphere (Argon or N₂) [1].

  • Moisture Exclusion: While not violently water-reactive, ambient moisture can slowly hydrolyze the highly activated C2 position over months of storage. Ensure bottles are warmed to room temperature in a desiccator before opening to prevent condensation.

References

  • World Intellectual Property Organization. "WO2023147418A1 - PARP7 Inhibitors". Google Patents.
Exploratory

physical properties of 2-Iodo-5-(trifluoromethyl)pyrimidine

An In-Depth Technical Guide to the Physicochemical and Synthetic Profiling of 2-Iodo-5-(trifluoromethyl)pyrimidine Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Deve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical and Synthetic Profiling of 2-Iodo-5-(trifluoromethyl)pyrimidine

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated heterocycles is paramount for modulating the absorption, distribution, metabolism, and excretion (ADME) profiles of active pharmaceutical ingredients (APIs). 2-Iodo-5-(trifluoromethyl)pyrimidine (CAS: 112930-95-7) has emerged as a privileged building block [1]. It offers two distinct functional handles: a highly reactive C2-iodine atom primed for transition-metal-catalyzed cross-coupling, and a C5-trifluoromethyl (–CF₃) group that imparts profound lipophilicity and metabolic stability.

This whitepaper dissects the physical properties, pharmacokinetic implications, and validated synthetic protocols associated with this critical intermediate, drawing heavily on its recent applications in the synthesis of PARP7 inhibitors and other advanced therapeutics [2].

Physicochemical Profiling and Causality

The are not merely static data points; they dictate its behavior in both the reaction flask and the biological system.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionMechanistic Significance
Molecular Formula C₅H₂F₃IN₂Defines the mass and isotopic distribution critical for LC-MS identification.
Molecular Weight 273.98 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Boiling Point ~213 °C (Predicted)Indicates moderate volatility; requires care during solvent evaporation (e.g., avoiding high-vacuum distillation).
Density ~2.08 g/cm³ (Predicted)High density is driven by the heavy iodine atom; causes phase separation behavior in aqueous workups (compound sinks in water if melted).
Electrophilicity Extremely HighThe electron-withdrawing –CF₃ group drastically lowers the LUMO of the pyrimidine ring, accelerating oxidative addition by Pd(0) species.

The Causality of the –CF₃ Group: The substitution of a hydrogen or methyl group with a –CF₃ group at the C5 position fundamentally alters the pyrimidine ring's electronics. Fluorine's high electronegativity exerts a strong inductive effect (–I), withdrawing electron density from the aromatic system. This lowers the pKa of the pyrimidine nitrogens, rendering them less basic. In drug development, this reduced basicity translates to improved passive membrane permeability and a reduced risk of hERG channel blockade (a common cardiovascular liability)[2].

Pharmacokinetic Implications (ADME)

The strategic placement of the –CF₃ group at the C5 position is a classic bioisosteric maneuver designed to block cytochrome P450 (CYP450) mediated oxidation. Unsubstituted pyrimidines are often susceptible to enzymatic hydroxylation. The robust C–F bonds (bond dissociation energy ~116 kcal/mol) create a steric and electronic shield, effectively shutting down this metabolic liability and extending the in vivo half-life of the resulting API [2].

ADME_Pathway A 2-Iodo-5-(trifluoromethyl) pyrimidine B Pd-Catalyzed Coupling A->B Cross-Coupling C API with CF3-Pyrimidine Scaffold B->C API Generation D CYP450 Enzymes (Liver) C->D In Vivo Exposure E Metabolic Resistance (Extended Half-Life) D->E Steric/Electronic Shielding

Fig 1. Mechanistic pathway illustrating the metabolic resistance conferred by the CF3-pyrimidine scaffold.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the reaction design inherently minimizes side products and provides clear visual or analytical cues of success.

Protocol A: De Novo Synthesis via Sandmeyer-Type Iodination

When commercial sourcing is limited, 2-Iodo-5-(trifluoromethyl)pyrimidine can be synthesized from the corresponding 2-aminopyrimidine.

Causality of Reagent Selection: Traditional Sandmeyer reactions use HCl. However, the chloride ion is highly nucleophilic and will competitively attack the diazonium intermediate, yielding the 2-chloro byproduct. To prevent this, we utilize p-Toluenesulfonic acid (pTsOH), a non-nucleophilic acid, ensuring exclusive iodination.

Step-by-Step Methodology:

  • Preparation: Suspend 2-amino-5-(trifluoromethyl)pyrimidine (1.0 equiv) in acetonitrile (MeCN) and add pTsOH (3.0 equiv). Cool the mixture to 10 °C.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.5 equiv) dropwise. Self-Validation Check: The solution will turn pale yellow, indicating diazonium salt formation.

  • Iodination: Add an aqueous solution of potassium iodide (KI, 2.5 equiv) dropwise. Self-Validation Check: Immediate evolution of nitrogen gas (N₂ bubbles) confirms the displacement of the diazonium group. The solution turns dark brown due to transient I₂ formation.

  • Quench & Workup: Stir for 2 hours at 25 °C. Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: The thiosulfate reduces residual I₂ to I⁻, instantly turning the dark brown solution to a pale yellow/colorless mixture, preventing product degradation.

  • Extraction: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure (keep bath < 35 °C due to product volatility).

Synthesis_Workflow N1 2-Amino-5-(trifluoromethyl)pyrimidine N2 Diazotization (NaNO2, pTsOH, MeCN, 10°C) N1->N2 N3 Iodination (KI in H2O, 25°C) N2->N3 Diazonium Intermediate N4 Aqueous Workup (Na2S2O3 quench) N3->N4 N2 Gas Evolution N5 Purification (Silica Gel Chromatography) N4->N5 Color shift: Brown to Pale N6 Pure 2-Iodo-5-(trifluoromethyl)pyrimidine (CAS: 112930-95-7) N5->N6

Fig 2. Step-by-step workflow for the Sandmeyer-type iodination of 2-amino-5-(trifluoromethyl)pyrimidine.

Protocol B: Suzuki-Miyaura Cross-Coupling

The C2-iodine is highly labile. When coupling this building block with aryl boronic acids, the primary risk is protodehalogenation (loss of iodine without coupling) due to the highly electron-deficient nature of the pyrimidine ring.

Causality of Catalyst Selection: We employ Pd(dppf)Cl₂ . The large bite angle of the dppf ligand accelerates the reductive elimination step of the catalytic cycle, outcompeting the protodehalogenation side-reaction.

Table 2: Optimized Cross-Coupling Parameters
ParameterOptimized ChoiceCausality / Rationale
Catalyst Pd(dppf)Cl₂ (5 mol%)Large bite angle forces rapid reductive elimination.
Base K₂CO₃ (2.0 equiv)Mild enough to prevent hydrolysis of the pyrimidine ring, strong enough to activate the boronic acid.
Solvent 1,4-Dioxane / H₂O (4:1)Ensures homogeneity of both the organic electrophile and the inorganic base.
Temperature 80 °CProvides sufficient thermal energy for transmetalation without degrading the starting material.

Step-by-Step Methodology:

  • Charge a Schlenk flask with 2-Iodo-5-(trifluoromethyl)pyrimidine (1.0 equiv), aryl boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Evacuate and backfill the flask with Argon (repeat 3x) to ensure a strictly oxygen-free environment (preventing homocoupling of the boronic acid).

  • Add degassed 1,4-Dioxane/H₂O (4:1).

  • Heat to 80 °C for 4 hours. Monitor via LC-MS.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via reverse-phase HPLC.

Conclusion

2-Iodo-5-(trifluoromethyl)pyrimidine is a linchpin in the synthesis of modern, metabolically robust therapeutics. By understanding the profound electronic effects of its substituents—and designing self-validating experimental workflows that respect its unique reactivity profile—scientists can seamlessly integrate this building block into advanced drug discovery pipelines.

References

  • Google Patents. (2023). WO2023147418A1 - Parp7 inhibitors. World Intellectual Property Organization.
Foundational

The Trifluoromethyl Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery and Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The strategic incorporation of the trifluoromethyl (-CF3) group into the py...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (-CF3) group into the pyrimidine core has given rise to a versatile class of molecules with a profound impact across the life sciences. The unique physicochemical properties imparted by the -CF3 moiety—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—synergize with the inherent biological relevance of the pyrimidine ring, a cornerstone of nucleic acids.[1][2] This guide provides a comprehensive exploration of the diverse biological activities of trifluoromethyl pyrimidine derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. From potent anticancer agents and broad-spectrum antimicrobials to effective agricultural fungicides and herbicides, this document serves as an in-depth technical resource for professionals engaged in the discovery and development of novel bioactive compounds.

The Rationale: Why Trifluoromethyl Pyrimidines?

The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases cytosine, thymine, and uracil, making it a key recognition element for a multitude of biological targets.[3] However, unsubstituted pyrimidines often suffer from rapid metabolic degradation. The introduction of a trifluoromethyl group, a bioisostere of the methyl group, dramatically alters the molecule's properties in several advantageous ways:

  • Metabolic Stability: The high strength of the C-F bond makes the -CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's in vivo half-life.[1]

  • Increased Lipophilicity: The -CF3 group significantly enhances the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and reach its intracellular target.[1] This is a critical factor for bioavailability and overall efficacy.

  • Modulation of pKa: As a strong electron-withdrawing group, the -CF3 moiety can lower the pKa of nearby functional groups, influencing the molecule's ionization state at physiological pH and its ability to interact with target proteins.

  • Conformational Effects: The steric bulk of the -CF3 group can lock the molecule into a specific conformation that is favorable for binding to a biological target.

These combined effects make the trifluoromethyl pyrimidine scaffold a "privileged structure" in medicinal and agricultural chemistry, consistently yielding compounds with potent and diverse biological activities.[4]

Spectrum of Biological Activities

Trifluoromethyl pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, with prominent applications in oncology, infectious disease, and agriculture.

Anticancer Activity

A significant body of research has focused on the development of trifluoromethyl pyrimidine derivatives as anticancer agents.[5][6][7][8] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the prostate (PC3), lung (A549), breast (MCF-7), and leukemia (K562).[5][9][10]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[1][11] For example, certain derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a kinase often overexpressed in various cancers.[10][12] Others have shown potent activity against kinases such as FLT3, CHK1, and PYK2, which are implicated in the pathogenesis of diseases like acute myeloid leukemia (AML).[1][13][14][15]

Below is a diagram illustrating the dual inhibition of the FLT3 and CHK1 signaling pathways by a representative trifluoromethyl pyrimidine derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT MAPK MAPK FLT3->MAPK TFMP Trifluoromethyl Pyrimidine Derivative TFMP->FLT3 Inhibits CHK1 CHK1 TFMP->CHK1 Inhibits Prolif Cell Proliferation & Survival STAT5->Prolif AKT->Prolif MAPK->Prolif DNADamage DNA Damage DNADamage->CHK1 Repair Cell Cycle Arrest & DNA Repair CHK1->Repair

Caption: Dual inhibition of FLT3 and CHK1 signaling pathways.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity of selected trifluoromethyl pyrimidine derivatives against various cancer cell lines.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
9c A549 (Lung)2.23[10]
9c MCF-7 (Breast)5.32[10]
9u A549 (Lung)0.35[10]
9u PC-3 (Prostate)5.12[10]
5a HOP-62 (Lung)0.414[6]
5a OVCAR-4 (Ovarian)0.417[6]
Compound 30 FLT3-D835Y (Kinase)0.0015[1]
Compound 30 CHK1 (Kinase)0.0032[1]
Antimicrobial (Antibacterial & Antifungal) Activity

The trifluoromethyl pyrimidine scaffold is also a fertile ground for the discovery of novel antimicrobial agents.[7][16] The emergence of drug-resistant pathogens necessitates a continuous search for new chemical entities with novel mechanisms of action.[16]

Antibacterial Activity: Derivatives have shown promising activity against Gram-positive bacteria, including clinically relevant strains like Enterococcus faecalis and methicillin-resistant Staphylococcus aureus (MRSA).[16][17] Some compounds have demonstrated efficacy comparable or superior to standard antibiotics like ampicillin and tetracycline.[16]

Antifungal Activity: In the agricultural sector, fungal pathogens pose a significant threat to crop production.[18] Trifluoromethyl pyrimidine derivatives have been extensively investigated as fungicides.[3][5][18][19] They have shown excellent in vitro activity against a range of plant pathogenic fungi, such as Botrytis cinerea, Phomopsis sp., and Rhizoctonia solani.[5][18][19] For instance, certain compounds have exhibited 100% inhibition of Phomopsis sp., outperforming commercial fungicides like Pyrimethanil.[18]

Quantitative Data Summary: Antifungal Activity

Compound IDTarget FungusEC₅₀ (µg/mL)Reference
5o Phomopsis sp.10.5[18]
5u Rhizoctonia solani26.0[19]
5l Botrytis cinerea(100% inhibition at 50 µg/mL)[5][9]
Pyrimethanil (Control)Phomopsis sp.32.1[18]
Azoxystrobin (Control)Rhizoctonia solani>26.0[19]
Antiviral and Herbicidal Activities

Antiviral Activity: The antiviral potential of this class of compounds has been explored, with notable success against plant viruses like the Tobacco Mosaic Virus (TMV).[1][19] Specific derivatives have demonstrated potent protective and curative activities, with EC50 values significantly lower than the commercial agent ningnanmycin.[1][19] Microscale thermophoresis (MST) experiments have suggested that some of these compounds may act by interacting directly with viral coat proteins (TMV-CP).[19]

Herbicidal Activity: Trifluoromethyl pyrimidine derivatives have also been developed as herbicides.[20][21][22] They can act as bleaching agents by inhibiting enzymes in the carotenoid biosynthesis pathway, such as phytoene desaturase (PDS).[20] These compounds have shown efficacy against problematic weeds like Digitaria adscendens in pre-emergence treatments.[20]

Experimental Workflows for Activity Assessment

The evaluation of biological activity requires robust and standardized protocols. This section provides detailed, self-validating methodologies for assessing the anticancer and antibacterial properties of novel trifluoromethyl pyrimidine derivatives.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[1][23][24]

Workflow Diagram: MTT Assay

MTT_Workflow start Start seed 1. Seed Cancer Cells in 96-well plates (5,000-10,000 cells/well) start->seed adhere 2. Incubate Overnight (Allow cells to adhere) seed->adhere treat 3. Treat with Compounds (Varying concentrations) + Vehicle & Positive Controls adhere->treat incubate_treat 4. Incubate for 48-72 hours treat->incubate_treat add_mtt 5. Add MTT Solution (20 µL, 5 mg/mL) incubate_treat->add_mtt incubate_mtt 6. Incubate for 4 hours (Allows formazan formation) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (Remove media, add 150 µL DMSO) incubate_mtt->solubilize read 8. Measure Absorbance (570 nm via microplate reader) solubilize->read calculate 9. Calculate IC₅₀ Value (Dose-response curve) read->calculate end End calculate->end

Caption: Experimental workflow for MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., A549, PC3) in the appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.[23]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[23]

  • Drug Treatment:

    • Prepare a stock solution of the trifluoromethyl pyrimidine derivative in dimethyl sulfoxide (DMSO).

    • Treat the cells with serially diluted concentrations of the compound (e.g., 0.1 to 100 µM) for 48-72 hours.[23]

    • Self-Validation: Include a vehicle control (DMSO only) to account for solvent effects and a positive control (a known anticancer drug like doxorubicin) to validate assay performance.[23]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[23] Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23] The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and use non-linear regression analysis to calculate the IC₅₀ value—the concentration of the drug that inhibits cell growth by 50%.[23]

Protocol: Antibacterial Susceptibility (Kirby-Bauer Disk Diffusion Test)

The Kirby-Bauer test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[25] It is a qualitative test that provides a rapid assessment of a compound's efficacy.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Select several well-isolated colonies of the test bacterium (e.g., S. aureus) from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[25] Causality: Standardizing the inoculum density is critical for the reproducibility and accuracy of the test, ensuring that the resulting zone of inhibition is a function of the antimicrobial's activity, not the bacterial load.[25]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized bacterial suspension. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[26]

  • Disk Application:

    • Prepare sterile filter paper disks impregnated with a known concentration of the trifluoromethyl pyrimidine derivative.

    • Aseptically place the disks on the inoculated agar surface.

    • Self-Validation: Include a positive control disk (a known antibiotic like vancomycin) and a negative control disk (impregnated with the solvent, e.g., DMSO) on the same plate.[17]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.[26] The size of the zone is inversely related to the minimum inhibitory concentration (MIC) of the compound. Compare the zone sizes to standardized charts (e.g., from CLSI) to classify the organism as susceptible, intermediate, or resistant.[25][27]

Structure-Activity Relationships (SAR) and Future Outlook

The extensive research into trifluoromethyl pyrimidine derivatives has generated valuable structure-activity relationship (SAR) data.[4][11][13] For instance, in anticancer derivatives targeting EGFR, the nature of the substituent at the C4 position of the pyrimidine ring can dramatically influence activity, with certain aniline moieties showing superior potency.[10] Similarly, for antifungal compounds, the presence and position of bromo- and fluoro-substituents on an attached benzamide ring can determine the spectrum of activity against different fungal species.[18]

The future of this chemical class is bright. The continued exploration of SAR, combined with structure-based drug design and computational modeling, will undoubtedly lead to the development of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[28] The versatility of the trifluoromethyl pyrimidine scaffold ensures its continued relevance as a source of lead compounds for addressing unmet needs in medicine and agriculture.

References

  • Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

  • Yu, H., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]

  • (N.D.). Design, Synthesis and Antitumor Activity Evaluation of Trifluoromethyl-Containing Polysubstituted Pyrimidine Derivatives. ResearchGate. [Link]

  • Wu, Q., et al. (2020). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Journal of Chemistry. [Link]

  • Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

  • Abdou, I. M., et al. (2013). Synthesis and Antimicrobial Studies of New Trifluoromethylpyrimidine Analogues. Natural Science. [Link]

  • Wu, Q., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

  • El-Faham, A., et al. (2018). Green Synthesis, Antimicrobial Activity and Cytotoxicity of Novel Fused Pyrimidine Derivatives Possessing a Trifluoromethyl Moiety. ChemistrySelect. [Link]

  • Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bylov, I., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

  • Calvo, E., et al. (2020). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Scientific Reports. [Link]

  • (N.D.). Synthesis and herbicidal activities of novel 4-(3-trifluoromethylphenyl)-2H-pyridazin-3-one derivatives. R Discovery. [Link]

  • Wang, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH Terrestrial Manual. [Link]

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  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • CLSI. (2016). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Bylov, I., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

  • Wang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. [Link]

  • Vasilev, K., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Microorganisms. [Link]

  • Jover, L. F. & Basso, A. (2024). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Sharma, A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • (N.D.). The herbicidal activities of title compounds. ResearchGate. [Link]

  • Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Funabiki, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • (N.D.). ANTIVIRAL ACTIVITY OF LOW-MOLECULAR-WEIGHT FLUORINATED COMPOUNDS AGAINST INFLUENZA A (H1N1) VIRUS. Semantic Scholar. [Link]

  • MDPI. (2022). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. [Link]

  • Zhang, M., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules. [Link]

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  • Wu, J., et al. (2021). Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile. Journal of Medicinal Chemistry. [Link]

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Exploratory

2-Iodo-5-(trifluoromethyl)pyrimidine (MW 273.98): A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine-containing heterocycles is a proven tactic for modulating lipophilicity, metabolic stability, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine-containing heterocycles is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 2-Iodo-5-(trifluoromethyl)pyrimidine (CAS: 112930-95-7), with a molecular weight of 273.98, has emerged as a highly privileged building block[1]. By combining a strongly electron-withdrawing trifluoromethyl (-CF₃) group with an electron-deficient pyrimidine core, this molecule exhibits exceptional reactivity at the C2 position.

As a Senior Application Scientist, I have designed this technical guide to dissect the physicochemical causality, mechanistic utility, and self-validating experimental protocols for leveraging this compound in advanced drug discovery workflows.

Physicochemical Profiling & Structural Causality

The synthetic utility of 2-Iodo-5-(trifluoromethyl)pyrimidine is fundamentally driven by its electronic topology. The pyrimidine nitrogens inherently deplete electron density from the C2, C4, and C6 positions. The addition of the -CF₃ group at the C5 position exerts a profound inductive (-I) effect, rendering the C2-iodine bond highly polarized and the C2 carbon exceptionally electrophilic.

Table 1: Physicochemical & Structural Data
PropertyValueCausality / Impact on Experimental Design
Molecular Weight 273.98 g/mol Optimal for fragment-based drug design (FBDD) and building block libraries[1].
CAS Number 112930-95-7Unique identifier for procurement and regulatory tracking[2].
Molecular Formula C₅H₂F₃IN₂Defines the high halogen/fluorine content driving its unique reactivity[2].
CLogP ~1.17Balanced lipophilicity, ensuring intermediate polarity for downstream biological assays[2].
Physical State Solid / Semi-solidRequires controlled storage (2-8°C, dark) to prevent photolytic degradation of the C-I bond[1].

Mechanistic Pathways: SNAr vs. Cross-Coupling

The extreme electrophilicity of the C2 position allows this compound to undergo two primary modes of functionalization, making it a versatile hub for generating diverse chemical libraries.

  • Nucleophilic Aromatic Substitution (SₙAr): The iodine atom acts as an excellent leaving group. Amines (e.g., piperazines) rapidly attack the C2 carbon, forming a Meisenheimer complex stabilized by the pyrimidine nitrogens and the C5-CF₃ group. This pathway is heavily utilized to synthesize intermediates like 2-(piperazin-1-yl)-5-(trifluoromethyl)pyrimidine[3].

  • Palladium-Catalyzed Cross-Coupling: The weak C-I bond, combined with the electron-deficient ring, drastically accelerates the oxidative addition step in catalytic cycles (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

ReactionPathways Core 2-Iodo-5-(trifluoromethyl)pyrimidine (Highly Electrophilic C2) SNAr Nucleophilic Aromatic Substitution (SNAr) (Amines, Alkoxides) Core->SNAr Nucleophile attack at C2 Pd Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Core->Pd Oxidative addition of C-I bond Prod1 2-Amino/Alkoxy-5-(CF3)pyrimidine (e.g., Piperazine derivatives) SNAr->Prod1 Prod2 2-Aryl/Alkyl-5-(CF3)pyrimidine (e.g., PARP7 Inhibitor Scaffolds) Pd->Prod2

Fig 1. Divergent Synthetic Pathways for 2-Iodo-5-(trifluoromethyl)pyrimidine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every reagent choice to empower researchers to troubleshoot effectively.

Protocol A: Standardized Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation to synthesize 2-aryl-5-(trifluoromethyl)pyrimidines.

Causality of Reagents:

  • Catalyst: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand suppresses undesired dehalogenation and promotes rapid reductive elimination.

  • Base: K₂CO₃ (aqueous) provides the hydroxide/carbonate necessary to activate the boronic acid via the formation of a highly reactive boronate complex.

  • Solvent: 1,4-Dioxane/H₂O (4:1) ensures the solubility of both the lipophilic pyrimidine and the inorganic base.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 2-Iodo-5-(trifluoromethyl)pyrimidine (1.0 equiv, 273.98 mg, 1.0 mmol) and the corresponding aryl boronic acid (1.2 equiv)[1].

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Validation checkpoint: The mixture should appear as a distinct reddish/orange powder before solvent addition.

  • Solvent & Base Addition: Add degassed 1,4-Dioxane (4 mL) followed by a degassed aqueous solution of K₂CO₃ (2.0 equiv, 2 M, 1 mL). Causality: Rigorous degassing prevents Pd(0) oxidation and homocoupling of the boronic acid.

  • Reaction Execution: Heat the biphasic mixture to 80°C under a nitrogen atmosphere for 2-4 hours. Monitor via LC-MS. Validation checkpoint: Look for the complete consumption of the starting material mass (m/z 274) and the appearance of the target product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

SuzukiCycle Pd0 Pd(0) L_n OxAdd Pd(II) Oxidative Addition Complex (Rapid due to CF3) Pd0->OxAdd + Aryl Iodide TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product RedElim->Product

Fig 2. Mechanistic Cycle of Pd-Catalyzed Cross-Coupling Highlighting Rapid Oxidative Addition.

Protocol B: Catalyst-Free Nucleophilic Aromatic Substitution (SₙAr)

Objective: C-N bond formation to synthesize 2-amino-5-(trifluoromethyl)pyrimidines.

Step-by-Step Methodology:

  • Dissolve 2-Iodo-5-(trifluoromethyl)pyrimidine (1.0 equiv) in a polar aprotic solvent like DMF or NMP (0.2 M concentration)[3].

  • Add a secondary amine (e.g., piperazine derivative) (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a non-nucleophilic acid scavenger for the generated HI, preventing amine protonation and maintaining the nucleophile's active state.

  • Stir at room temperature for 1-2 hours. Causality: The extreme activation by the CF₃ group often obviates the need for heating, minimizing thermal degradation and side reactions.

  • Quench with ice water to precipitate the product, filter, and dry under high vacuum.

Applications in Targeted Therapeutics

The 5-(trifluoromethyl)pyrimidin-2-yl moiety is a privileged pharmacophore. It is frequently deployed as a bioisostere for phenyl or pyridine rings to enhance metabolic stability against cytochrome P450 (CYP) oxidation while improving membrane permeability.

Case Study: PARP7 Inhibitors Recent patent literature highlights the critical use of 2-iodo-5-(trifluoromethyl)pyrimidine in the synthesis of novel PARP7 inhibitors[4]. In these workflows, the compound undergoes cross-coupling or SₙAr to append the CF₃-pyrimidine tail to a core isoquinolin-1-one or pyridazinone scaffold[5]. This specific substitution pattern is critical for occupying hydrophobic pockets in the PARP7 active site, driving both potency and selectivity over other PARP family members[4].

Handling, Stability, and Safety

As an aryl iodide, 2-Iodo-5-(trifluoromethyl)pyrimidine is sensitive to prolonged light exposure, which can induce homolytic cleavage of the C-I bond, releasing iodine gas (often observed as a pink/purple discoloration of the solid).

  • Storage: Must be stored at 2-8°C in amber or opaque containers under an inert atmosphere (Argon/Nitrogen) to ensure long-term stability[1].

  • Safety: The compound causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. Standard PPE (nitrile gloves, safety goggles) and strict fume hood handling are mandatory.

References

  • Sigma-Aldrich | 2-Iodo-5-(trifluoromethyl)pyrimidine | 112930-95-7 | 1

  • EnamineStore | EN300-245345: 2-iodo-5-(trifluoromethyl)pyrimidine | 2

  • Google Patents | WO2023147418A1 - Parp7 inhibitors | 4

  • ResolveMass | 2-(piperazin-1-yl)-5-(trifluoromethyl)pyrimidine | CAS 745066-18-6 | 3

Sources

Foundational

An In-depth Technical Guide to 2-Iodo-5-(trifluoromethyl)pyrimidine: Synthesis, Characterization, and the Nature of its Off-White Solid Appearance

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of 2-Iodo-5-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2-Iodo-5-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and materials science. We will delve into its synthesis, purification, and detailed characterization, with a particular focus on understanding the factors contributing to its common off-white solid appearance. The insights and protocols herein are designed to equip researchers with the practical knowledge needed to confidently synthesize, handle, and assess the quality of this important reagent.

Introduction: Significance and Properties

2-Iodo-5-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative valued for its utility in synthetic chemistry. The presence of an iodine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments. The electron-withdrawing trifluoromethyl group at the 5-position significantly influences the electronic properties of the pyrimidine ring, often enhancing the biological activity of derivative compounds. This combination makes it a sought-after intermediate in the development of novel pharmaceuticals and functional materials.[1][2]

Commercial suppliers typically describe the compound as a solid with a purity of 95% or higher. Its recommended storage condition is in a dark, dry place at 2-8°C, which hints at a potential sensitivity to light and moisture.[3]

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 112930-95-7
Molecular Formula C₅H₂F₃IN₂
Molecular Weight 273.98 g/mol
Physical Form Solid[4]
Storage 2-8°C, sealed in dry, dark place[5]

Synthesis and Purification: Achieving a High-Quality Off-White Solid

The synthesis of 2-Iodo-5-(trifluoromethyl)pyrimidine is not as commonly detailed in literature as some of its pyridine analogues. However, established methods for the iodination of pyrimidine rings can be logically applied. A prevalent strategy involves the direct iodination of a suitable pyrimidine precursor.

A plausible and effective synthetic route starts from 2-amino-5-(trifluoromethyl)pyrimidine. This precursor can undergo a Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt, which is then displaced by an iodide. This method is a staple in aromatic chemistry for the introduction of halogens.

Experimental Protocol: Synthesis via Diazotization-Iodination

  • Diazotization: 2-Amino-5-(trifluoromethyl)pyrimidine is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while vigorously stirring, maintaining the low temperature to form the unstable diazonium salt.

  • Iodination: A solution of potassium iodide (KI) in water is then added to the freshly prepared diazonium salt solution. The reaction mixture may be gently warmed to facilitate the displacement of the diazonium group by iodide and the evolution of nitrogen gas.

  • Work-up and Extraction: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate). The crude product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude solid is then purified.

Purification is a critical step that dictates the final purity and appearance of the compound. While column chromatography can be effective, recrystallization is often preferred for its efficiency in removing minor impurities that can impart color.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: The crude solid is dissolved in a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water, hexanes/ethyl acetate). The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures.

  • Hot Filtration (Optional): If insoluble impurities are present, a hot filtration step can be performed.

  • Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

The process from synthesis to purified solid is outlined in the workflow diagram below.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 2-Amino-5-(trifluoromethyl)pyrimidine (Starting Material) B Diazotization (NaNO₂, H₂SO₄, 0-5°C) A->B C Iodination (KI, warm) B->C D Crude Product (in reaction mixture) C->D E Extraction (e.g., Ethyl Acetate) D->E Work-up & Neutralization F Crude Solid (After solvent removal) E->F G Recrystallization (e.g., Ethanol/Water) F->G H Final Product (Off-White Solid, >95% Purity) G->H

Caption: Synthesis and Purification Workflow.

Understanding the "Off-White" Solid Appearance

A pure organic compound is typically expected to be a white, crystalline solid. The "off-white" or sometimes tan/yellow appearance of 2-Iodo-5-(trifluoromethyl)pyrimidine can be attributed to several factors:

  • Trace Halogen Impurities: The most common cause of color in iodinated aromatic compounds is the presence of trace amounts of molecular iodine (I₂). Iodine is notoriously difficult to remove completely and can impart a yellow, brown, or even violet hue to the solid. This can arise from slight decomposition of the product, especially upon exposure to light, or as a residual from the synthesis. A wash with a dilute solution of a reducing agent like sodium thiosulfate during the work-up can help mitigate this, but trace amounts may persist.

  • Oxidation and Degradation: Heterocyclic compounds can be susceptible to slow oxidation or degradation over time, especially if not stored properly.[5] Exposure to air and light can lead to the formation of minor, highly colored byproducts. This underscores the importance of storing the compound under an inert atmosphere, in a dark container, and at reduced temperatures.[3]

  • Crystal Lattice Effects: The final color of a solid can also be influenced by its crystal structure and the presence of minor impurities trapped within the crystal lattice. In some cases, even very low levels of chromophoric impurities can have a noticeable effect on the perceived color.

It is crucial to understand that an off-white appearance does not necessarily indicate low purity. A compound can be >99% pure by NMR or HPLC analysis while still having a slight coloration due to trace impurities. For most synthetic applications, this is not a concern.

G cluster_causes A 2-Iodo-5-(trifluoromethyl)pyrimidine B Observed Appearance: Off-White Solid A->B C Potential Causes B->C D Trace Iodine (I₂) Impurity C->D E Minor Oxidative Degradation C->E F Impurities in Crystal Lattice C->F

Caption: Factors influencing the off-white color.

Physicochemical Characterization

To confirm the identity and purity of synthesized 2-Iodo-5-(trifluoromethyl)pyrimidine, a suite of analytical techniques should be employed. The expected data are summarized below.

Table 2: Key Characterization Data

TechniqueExpected Results
¹H NMR Two singlets or two doublets (depending on resolution and coupling constants) in the aromatic region (typically δ 8.5-9.5 ppm) corresponding to the two protons on the pyrimidine ring.
¹⁹F NMR A singlet corresponding to the -CF₃ group.
¹³C NMR Signals corresponding to the five carbon atoms of the molecule. The carbon bearing the iodine will be significantly shifted.
Mass Spec (MS) Molecular ion peak [M]⁺ or [M+H]⁺ consistent with the molecular weight of 273.98.
Melting Point A sharp melting point is indicative of high purity. Literature values should be consulted, though they can vary slightly.

Note: Specific NMR shifts will depend on the deuterated solvent used.

Applications in Drug Development and Research

The utility of 2-Iodo-5-(trifluoromethyl)pyrimidine lies in its ability to serve as a versatile scaffold. It is frequently used in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules.[1][6] The pyrimidine core is a common feature in many approved drugs, and the trifluoromethyl group can improve metabolic stability and cell permeability. Researchers in drug discovery utilize this building block to rapidly generate libraries of novel compounds for screening and lead optimization.[2][7]

Conclusion

2-Iodo-5-(trifluoromethyl)pyrimidine is a valuable reagent whose off-white appearance is typically a result of trace impurities, most notably residual iodine, rather than a sign of low overall purity. By employing robust synthesis and purification protocols, such as the diazotization-iodination sequence followed by recrystallization, researchers can reliably produce high-quality material. Proper storage is essential to maintain its integrity over time. A thorough analytical characterization is the ultimate arbiter of quality, ensuring that this versatile building block can be used with confidence in the pursuit of new scientific discoveries.

References

  • PubChem. (n.d.). 2-Iodo-5-(trifluoromethyl)pyridine. Retrieved March 14, 2026, from [Link]

  • ACS Publications. (2026, February 26). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. Retrieved March 14, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1919152-29-6 | 5-Iodo-N-(2-(trifluoromethyl)benzyl)pyrimidin-2-amine. Retrieved March 14, 2026, from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved March 14, 2026, from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Retrieved March 14, 2026, from [Link]

  • OPUS at UTS. (n.d.). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Retrieved March 14, 2026, from [Link]

  • Google Patents. (2011, June 30). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.

Sources

Protocols & Analytical Methods

Method

using 2-Iodo-5-(trifluoromethyl)pyrimidine as a building block in drug discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of lead optimization. 2-Iodo-5-(trifluoromethyl)pyrimidine (CAS: 112930-95-7) has emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of lead optimization. 2-Iodo-5-(trifluoromethyl)pyrimidine (CAS: 112930-95-7) has emerged as a privileged scaffold, offering an unparalleled combination of synthetic versatility and pharmacological utility. This application note provides an in-depth mechanistic guide to utilizing this building block, focusing on its dual-reactivity profile (C2-iodine) and its profound impact on absorption, distribution, metabolism, and excretion (ADME) properties (C5-trifluoromethyl).

Recent breakthroughs in oncology, particularly the development of novel PARP7 inhibitors[1], heavily rely on this specific pyrimidine derivative to achieve target selectivity, metabolic stability, and optimal lipophilicity.

Physicochemical & Mechanistic Profiling

The Pharmacological Impact of the C5-Trifluoromethyl Group

The incorporation of a trifluoromethyl (–CF 3​ ) group at the 5-position of the pyrimidine ring is not merely a steric choice; it is a calculated pharmacokinetic optimization strategy:

  • Metabolic Shielding: Unsubstituted pyrimidines are highly susceptible to cytochrome P450-mediated oxidation at the C5 position. The strong carbon-fluorine bonds of the –CF 3​ group completely block this metabolic liability, significantly increasing the compound's half-life ( t1/2​ ).

  • Lipophilicity Modulation: The –CF 3​ group increases the partition coefficient ( ΔlogP≈+1.1 ), enhancing passive cell membrane permeability, which is critical for intracellular targets like PARP7[2].

  • Electronic Tuning: The strong electron-withdrawing nature of the –CF 3​ group (Hammett σp​=+0.54 ) modulates the pKa​ of the adjacent pyrimidine nitrogens. This reduces basicity, which can minimize off-target hERG binding and improve overall safety profiles.

The Synthetic Advantage of the C2-Iodo Leaving Group

While 2-chloro and 2-bromo pyrimidines are common, the 2-iodo variant offers distinct kinetic advantages:

  • Lower Activation Energy in Oxidative Addition: In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the C–I bond undergoes oxidative addition much faster than C–Br or C–Cl bonds. This allows reactions to proceed at mild temperatures (25–60 °C), preventing the thermal degradation of sensitive functional groups.

  • Hyper-Electrophilicity for SN​Ar : The combination of two electronegative ring nitrogens and the C5-CF 3​ group makes the C2 position highly electron-deficient. The polarizability of the iodine atom facilitates rapid nucleophilic aromatic substitution ( SN​Ar ) with amines and alkoxides without the need for transition metal catalysts.

Strategic Applications: PARP7 Inhibitors and Immuno-Oncology

One of the most prominent recent applications of 2-Iodo-5-(trifluoromethyl)pyrimidine is in the synthesis of PARP7 (TIPARP) inhibitors [1]. PARP7 is a mono-ADP-ribosyltransferase that tumors exploit to suppress the innate immune system. Specifically, PARP7 negatively regulates the Type I Interferon (IFN- β ) pathway by inhibiting the TBK1/IRF3 complex[3].

By utilizing the 5-(trifluoromethyl)pyrimidine core, researchers have developed potent inhibitors (e.g., RBN-2397 analogs) that block PARP7 catalytic activity. This restores IFN- β signaling, effectively unmasking the tumor to CD8+ T-cells and triggering robust anti-tumor immunity[4][5].

PARP7_Pathway A PARP7 Inhibitor (5-CF3-Pyrimidine) B PARP7 Enzyme A->B Inhibits Catalytic Activity C TBK1 / IRF3 Complex B->C Negatively Regulates (MARylation) D Type I Interferon (IFN-β) C->D Activates Transcription E Anti-Tumor Immunity D->E Stimulates CD8+ T-Cells

Fig 1. Mechanism of PARP7 inhibitors restoring Type I Interferon-mediated anti-tumor immunity.

Experimental Workflows & Protocols

The following protocols represent self-validating, optimized systems for functionalizing 2-Iodo-5-(trifluoromethyl)pyrimidine.

Synthetic_Workflow Core 2-Iodo-5-(trifluoromethyl)pyrimidine CAS: 112930-95-7 Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed, Boronic Acids) Core->Suzuki C-C Bond Formation SNAr S_NAr Amination (Amines, Base, Mild Heat) Core->SNAr C-N Bond Formation (Aliphatic) Buchwald Buchwald-Hartwig Amination (Pd-catalyzed, Aryl Amines) Core->Buchwald C-N Bond Formation (Aromatic) Prod1 2-Aryl-5-(CF3)-pyrimidines (e.g., Kinase Inhibitors) Suzuki->Prod1 Prod2 2-Alkylamino-5-(CF3)-pyrimidines (e.g., PARP7 Inhibitors) SNAr->Prod2 Prod3 2-Arylamino-5-(CF3)-pyrimidines (e.g., Target Modulators) Buchwald->Prod3

Fig 2. Divergent synthetic workflows utilizing 2-Iodo-5-(trifluoromethyl)pyrimidine.

Protocol 1: Mild Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Causality Focus: The high reactivity of the C2-iodine allows for the use of Pd(dppf)Cl 2​ at a mild 60 °C, preventing the hydrolytic defluorination of the –CF 3​ group that often occurs at >100 °C in highly basic aqueous media.

Reagents & Materials:

  • 2-Iodo-5-(trifluoromethyl)pyrimidine (1.0 equiv, 1.0 mmol, 274 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 equiv, 0.05 mmol, 41 mg)

  • Potassium carbonate ( K2​CO3​ ) (2.0 equiv, 2.0 mmol, 276 mg)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the pyrimidine building block, arylboronic acid, and K2​CO3​ .

  • Degassing: Add the 1,4-Dioxane/ H2​O mixture. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, preventing catalyst poisoning and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 60 °C for 2–4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The starting material (UV 254 nm) should fully disappear. Validation check: Look for the anticipated [M+H]+ mass of the biaryl product. The lack of a peak at [M−19]+ confirms the –CF 3​ group remains intact.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Catalyst-Free SN​Ar Amination (C–N Bond Formation)

Causality Focus: The profound electron-withdrawing effect of the pyrimidine nitrogens and the C5-CF 3​ group lowers the LUMO of the ring, allowing primary and secondary amines to attack the C2 position without transition metals. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge.

Reagents & Materials:

  • 2-Iodo-5-(trifluoromethyl)pyrimidine (1.0 equiv, 1.0 mmol, 274 mg)

  • Aliphatic Amine (e.g., morpholine or a chiral amine) (1.2 equiv, 1.2 mmol)

  • DIPEA (2.0 equiv, 2.0 mmol, 348 µL)

  • Solvent: Tetrahydrofuran (THF) or DMF (5 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve the pyrimidine building block in THF and cool to 0 °C in an ice bath. Reasoning: The high reactivity can lead to exothermic degradation; cooling ensures chemoselectivity.

  • Addition: Add DIPEA, followed by the dropwise addition of the amine.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–3 hours.

  • In-Process Control (IPC): Monitor by TLC (typically 3:1 Hexanes:EtOAc). The product spot will generally be more polar and highly UV-active compared to the starting material.

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL) to neutralize excess amine. Extract with EtOAc (3 × 10 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate.

Quantitative Data Presentation

Table 1: Comparative Reactivity Profile of 5-(Trifluoromethyl)pyrimidine Halides Summarizing the mechanistic advantages of the iodo-variant over its halogen counterparts.

Halogen at C2Oxidative Addition Rate (Pd) SN​Ar ReactivityTypical Coupling TempStorage Stability
Fluoro (–F) Very LowVery HighN/ALow (Moisture sensitive)
Chloro (–Cl) ModerateHigh90–110 °CHigh
Bromo (–Br) HighModerate80–100 °CHigh
Iodo (–I) Very High Moderate-High 25–60 °C Moderate (Light sensitive)

Table 2: Pharmacological Impact of C5-Substitution on the Pyrimidine Ring Demonstrating why the –CF 3​ group is prioritized in lead optimization.

C5 SubstituentLipophilicity ( ΔlogP )Metabolic Stability (C5 Oxidation)Electronic Effect (Hammett σp​ )
–H BaselinePoor (Prone to CYP450 oxidation)Baseline (0.00)
–CH 3​ +0.5Moderate (Prone to benzylic oxidation)Donating (-0.17)
–Cl +0.7GoodWithdrawing (+0.23)
–CF 3​ +1.1 Excellent (Completely blocks oxidation) Strongly Withdrawing (+0.54)

References

  • Source: Google Patents / World Intellectual Property Organization (WIPO)
  • Title: PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity Source: Cancer Cell (PubMed Central) URL: [Link]

  • Title: Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling Source: Cell Chemical Biology (PubMed Central) URL: [Link]

  • Title: PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease Source: Journal of Experimental Medicine (PubMed Central) URL: [Link]

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Application

Introduction: The Strategic Importance of the Trifluoromethyl-Pyrimidine Scaffold in PET Imaging

An In-Depth Technical Guide to the Synthesis of PET Ligands Utilizing 2-Iodo-5-(trifluoromethyl)pyrimidine The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents due...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of PET Ligands Utilizing 2-Iodo-5-(trifluoromethyl)pyrimidine

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents due to its ability to engage in a wide range of biological interactions. The introduction of a trifluoromethyl (CF₃) group imparts significant advantages for drug candidates, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] In the context of Positron Emission Tomography (PET), these properties are highly desirable for developing radiotracers that exhibit favorable pharmacokinetic profiles and target engagement.

2-Iodo-5-(trifluoromethyl)pyrimidine serves as a critical precursor for the development of novel PET ligands. Its structure offers two primary avenues for radiolabeling: the iodine atom can be substituted with the positron-emitting radionuclide fluorine-18 ([¹⁸F]F⁻) to create C-F bonds, or it can be replaced with a radioisotope of iodine (e.g., ¹²⁴I for PET or ¹²³I for SPECT)[2]. This guide provides a detailed exploration of the synthesis of this precursor and its subsequent application in state-of-the-art radiolabeling methodologies, with a focus on the underlying chemical principles and practical laboratory protocols.

Part 1: Synthesis of the 2-Iodo-5-(trifluoromethyl)pyrimidine Precursor

The reliable synthesis of the labeling precursor is the foundational step for any PET tracer development program. The target molecule, 2-iodo-5-(trifluoromethyl)pyrimidine, can be prepared from commercially available starting materials. A common synthetic strategy involves the iodination of a corresponding pyrimidinone.

Conceptual Workflow: Precursor Synthesis

The synthesis begins with a commercially available pyrimidine derivative, which is first halogenated at the 2-position, typically with chlorine. This activated intermediate is then subjected to an iodination reaction to install the iodine atom, which is a more suitable leaving group for subsequent radiolabeling reactions, particularly copper-mediated radiofluorination.

SM 5-(Trifluoromethyl)pyrimidin-2-ol INT1 2-Chloro-5-(trifluoromethyl)pyrimidine SM->INT1  POCl₃, Heat   PROD 2-Iodo-5-(trifluoromethyl)pyrimidine (Labeling Precursor) INT1->PROD  NaI, Acetone, Heat   (Finkelstein Reaction)

Caption: Synthetic route for the 2-Iodo-5-(trifluoromethyl)pyrimidine precursor.

Experimental Protocol: Synthesis of 2-Iodo-5-(trifluoromethyl)pyrimidine

Materials:

  • 5-(Trifluoromethyl)pyrimidin-2-ol

  • Phosphorus oxychloride (POCl₃)

  • Sodium iodide (NaI)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step 1: Chlorination

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), combine 5-(trifluoromethyl)pyrimidin-2-ol (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) at 0 °C.

  • Slowly warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-chloro-5-(trifluoromethyl)pyrimidine.

Step 2: Iodination (Finkelstein Reaction)

  • Dissolve the crude 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in acetone in a round-bottom flask.

  • Add sodium iodide (NaI, 3.0 eq) to the solution.

  • Reflux the mixture for 12-18 hours. The formation of a NaCl precipitate will be observed.

  • Cool the reaction to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with water and then with a saturated Na₂S₂O₃ solution to remove any residual iodine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford pure 2-iodo-5-(trifluoromethyl)pyrimidine.

Part 2: Radiolabeling Methodologies

The 2-iodo-5-(trifluoromethyl)pyrimidine precursor is primed for two major classes of radiolabeling reactions: [¹⁸F]-radiofluorination and radioiodination.

Methodology A: [¹⁸F] Copper-Mediated Radiofluorination (CMRF)

Direct nucleophilic aromatic substitution (SₙAr) of aryl iodides with [¹⁸F]fluoride is challenging. Copper-mediated radiofluorination has emerged as a powerful and versatile method to synthesize [¹⁸F]aryl-fluorides from the corresponding aryl-iodides under relatively mild conditions.[3] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, which facilitates the difficult C-F bond formation.[4][5]

Causality Behind Experimental Choices:

  • Catalyst: A copper(I) or copper(II) source is essential. [Cu(OTf)]₂·C₆H₅CH₃ or Cu(OTf)₂ are commonly used. Copper facilitates the oxidative addition of the aryl iodide and subsequent reductive elimination of the aryl fluoride.[3][4]

  • Ligands: Ligands such as pyridine or N-heterocyclic carbenes (NHCs) can be used to stabilize the copper species and modulate its reactivity, often improving yields.[6]

  • Solvent: A high-boiling point, polar aprotic solvent like DMF or DMSO is required to ensure the solubility of reagents and to reach the necessary reaction temperatures (typically 120-160 °C).

  • [¹⁸F]Fluoride Activation: As with most nucleophilic fluorinations, the cyclotron-produced aqueous [¹⁸F]fluoride must be dried and activated. This is achieved by forming a complex with a potassium ion and a cryptand (e.g., Kryptofix 2.2.2) or a tetraalkylammonium salt.[7]

F18_Target [¹⁸F]F⁻ in H₂¹⁸O (from Cyclotron) F18_Trapping Trap [¹⁸F]F⁻ on Anion Exchange Cartridge F18_Target->F18_Trapping F18_Elution Elute with K₂CO₃/K₂₂₂ F18_Trapping->F18_Elution F18_Drying Azeotropic Drying (MeCN, 110 °C) F18_Elution->F18_Drying Reaction Add Precursor, Cu Catalyst, & Solvent (DMF) Heat (140-160 °C) F18_Drying->Reaction Purification Semi-Prep HPLC Purification Reaction->Purification Formulation Formulation in Saline for Injection Purification->Formulation

Caption: General workflow for Copper-Mediated Radiofluorination (CMRF).

Experimental Protocol: [¹⁸F] Copper-Mediated Radiofluorination

  • [¹⁸F]Fluoride Processing:

    • Trap aqueous [¹⁸F]fluoride from the cyclotron target onto a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Elute the trapped [¹⁸F]F⁻ into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

    • Dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ mixture by azeotropic distillation with acetonitrile under a stream of nitrogen at 110 °C. Repeat 2-3 times to ensure anhydrous conditions.

  • Radiolabeling Reaction:

    • Prepare a solution of the 2-iodo-5-(trifluoromethyl)pyrimidine precursor (5-10 mg) and the copper catalyst (e.g., [Cu(OTf)]₂·C₆H₅CH₃, 0.5-1.0 eq relative to precursor) in anhydrous DMF or DMSO (0.5 mL).

    • Add this solution to the dried [¹⁸F]F⁻/K₂₂₂ complex.

    • Seal the reaction vessel and heat at 140-160 °C for 15-25 minutes.

    • After heating, cool the vessel rapidly with air or water.

  • Purification and Formulation:

    • Dilute the reaction mixture with mobile phase (e.g., water/acetonitrile) and inject onto a semi-preparative HPLC system (typically a C18 column).

    • Collect the fraction corresponding to the [¹⁸F]-labeled product.

    • Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping on a C18 Sep-Pak cartridge.

    • If using a Sep-Pak, elute the product with ethanol and dilute with sterile saline for injection.

    • Perform quality control tests (radiochemical purity, chemical purity, residual solvent analysis, etc.).

Methodology B: Radioiodination via a Stannylated Precursor

While the starting material is an iodo-pyrimidine, direct isotopic exchange with radioiodine often results in low molar activity. A more robust and common method is to first convert the precursor into an organotin (stannane) derivative, which then undergoes a rapid and efficient radioiododestannylation reaction.[2][8]

Causality Behind Experimental Choices:

  • Precursor Modification: The C-I bond is converted to a C-Sn bond (e.g., using hexamethylditin and a palladium catalyst). The trialkyltin group is an excellent leaving group for electrophilic substitution.

  • Oxidizing Agent: Radioiodide ([¹²⁴I]NaI) must be oxidized to an electrophilic species (e.g., I⁺). Common oxidizing agents include Chloramine-T, Iodogen, or hydrogen peroxide in acidic conditions.[2][9]

  • Reaction Conditions: The reaction is typically very fast, often proceeding to completion within minutes at room temperature.

Precursor 2-Iodo-5-(trifluoromethyl) -pyrimidine Stannylation Stannylation Reaction (e.g., (Me₃Sn)₂, Pd catalyst) Precursor->Stannylation Stannyl_Precursor 2-(Trimethylstannyl)-5- (trifluoromethyl)pyrimidine Stannylation->Stannyl_Precursor Radioiodination Radioiododestannylation ([¹²⁴I]NaI, Oxidizing Agent) Stannyl_Precursor->Radioiodination Purification Semi-Prep HPLC Purification Radioiodination->Purification Formulation Formulation in Saline for Injection Purification->Formulation

Caption: Workflow for radioiodination via a stannylated intermediate.

Experimental Protocol: Radioiodination

  • Preparation of Stannylated Precursor:

    • In a reaction tube, combine 2-iodo-5-(trifluoromethyl)pyrimidine (1.0 eq), hexamethylditin ((Me₃Sn)₂) (1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Add anhydrous toluene and heat the mixture at 110 °C for 2-4 hours under an inert atmosphere.

    • Cool the reaction, filter through celite, and concentrate.

    • Purify by column chromatography or recrystallization to obtain the 2-(trimethylstannyl)-5-(trifluoromethyl)pyrimidine precursor.

  • Radioiodination Reaction:

    • To a vial containing the stannylated precursor (50-100 µg) in ethanol, add [¹²⁴I]NaI in a suitable buffer (e.g., acetate buffer, pH 5.5).

    • Add the oxidizing agent (e.g., a fresh solution of Chloramine-T).

    • Let the reaction proceed at room temperature for 5-10 minutes.

    • Quench the reaction by adding sodium metabisulfite solution.

  • Purification and Formulation:

    • Purify the reaction mixture using semi-preparative HPLC as described in the radiofluorination protocol.

    • Collect the product fraction and formulate for injection.

    • Perform all necessary quality control checks.

Part 3: Data Presentation and Comparison

The choice of radiolabeling method significantly impacts key production parameters. The following table summarizes typical outcomes for copper-mediated radiofluorination, which is a common application for this type of precursor.

ParameterTypical RangeNotes
Radiochemical Yield (RCY) 10 - 40% (decay-corrected)Highly dependent on precursor reactivity, catalyst, and reaction conditions.[10][11]
Molar Activity (Aₘ) 37 - 260 GBq/µmol (1 - 7 Ci/µmol)Dependent on the amount of starting [¹⁸F]fluoride and precursor mass.[11]
Total Synthesis Time 60 - 90 minutesIncludes [¹⁸F]fluoride processing, reaction, HPLC purification, and formulation.[10]
Radiochemical Purity > 95%Typically achieved after semi-preparative HPLC purification.[11]

References

  • Fier, P. S., & Hartwig, J. F. (2013). Copper-Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society, 135(17), 6464–6469. [Link]

  • Mossine, A. V., et al. (2019). Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging. Theranostics, 9(1), 213–233. [Link]

  • McTeague, T. A., et al. (2024). Room-Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. Organic Letters. [Link]

  • Inge, A. K., et al. (2020). NHC-Copper Mediated Ligand-Directed Radiofluorination of Aryl Halides. Chemical Science, 11(20), 5226–5231. [Link]

  • Ametamey, S. M., et al. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. Chemical Reviews, 112(6), 3215–3253. [Link]

  • Bowden, G. D., et al. (2025). Copper-mediated radiochemistry: historical impact, current trends, and future possibilities. Nature Reviews Chemistry. [Link]

  • Giglio, B. C., et al. (2017). Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(6), 1527–1536. [Link]

  • Giglio, B. C., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(6), 1527-1536. [Link]

  • Kniess, T., et al. (2017). Syntheses of Radioiodinated Pyrimidine-2,4,6-Triones as Potential Agents for Non-Invasive Imaging of Matrix Metalloproteinases. Molecules, 22(11), 1957. [Link]

  • Lu, S., et al. (2021). Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. ACS Chemical Neuroscience, 12(23), 4438–4450. [Link]

  • Rensch, C., et al. (2014). Microfluidics: A Groundbreaking Technology for PET Tracer Production? Journal of Nuclear Medicine, 55(11), 1888-1894. [Link]

  • Ghadban, M., et al. (2025). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Pharmaceuticals, 18(1), 1. [Link]

  • Wang, M., et al. (2013). Synthesis and preclinical evaluation of a new C-6 alkylated pyrimidine derivative as a PET imaging agent for HSV1-tk gene expression. American Journal of Nuclear Medicine and Molecular Imaging, 3(2), 141–152. [Link]

  • Chemistry World. (2020). Fully automated synthesis of fluorine-18 PET tracers. Chemistry World. [Link]

  • Carroll, V. M., et al. (2017). Production of diverse PET probes with limited resources: 24 18F-labeled compounds prepared with a single radiosynthesizer. Proceedings of the National Academy of Sciences, 114(46), 12182–12187. [Link]

  • Shestakova, T., et al. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. ACS Omega. [Link]

  • Carrera, J., et al. (2016). Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs. Molecules, 21(11), 1481. [Link]

  • Kumar, P. (2010). Evolution of PET Radiochemistry: Synthesis and Clinical Application of Radiopharmaceuticals. University of New Mexico. [Link]

  • Roy, J., et al. (2021). Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. RSC Medicinal Chemistry, 12(10), 1735-1744. [Link]

  • Kumar, A., et al. (2020). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 44(28), 12056-12061. [Link]

  • Abou-Hassan, A., et al. (2011). Microfluidic labeling of biomolecules with radiometals for use in nuclear medicine. Lab on a Chip, 11(22), 3840-3846. [Link]

  • Kassis, A. I., et al. (1993). Instantaneous preparation of radiolabeled 5-iodo-2′-deoxyuridine. Journal of Nuclear Medicine, 34(7), 1148-1150. [Link]

  • Bocks, C. C., et al. (1986). Radio-iodine-labelled 5-iodo-2-thiouracil: A Potential Radiopharmaceutical for Establishing the Viability of Ocular Melanoma After Radiation Therapy. Nuclear Medicine Communications, 7(11), 797–809. [Link]

  • Wang, H., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 1438–1444. [Link]

Sources

Method

Application Note: Nickel-Catalyzed C(sp²)–C(sp²) Cross-Coupling of 2-Iodo-5-(trifluoromethyl)pyrimidine

Executive Summary & Mechanistic Rationale The incorporation of the trifluoromethyl (–CF₃) group into pyrimidine scaffolds is a highly sought-after transformation in modern drug development, as it dramatically improves me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of the trifluoromethyl (–CF₃) group into pyrimidine scaffolds is a highly sought-after transformation in modern drug development, as it dramatically improves metabolic stability, lipophilicity, and target binding affinity[1]. However, the synthesis of 2-aryl-5-(trifluoromethyl)pyrimidines via transition-metal catalysis presents significant chemical hurdles. The strongly electron-withdrawing nature of the –CF₃ group at the 5-position renders the pyrimidine ring highly electrophilic, making it susceptible to competitive nucleophilic aromatic substitution (S_NAr) and catalyst poisoning via strong nitrogen coordination.

To overcome these challenges, this application note details a highly optimized Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling utilizing 2-Iodo-5-(trifluoromethyl)pyrimidine.

Causality Behind Experimental Choices
  • Substrate Selection (Iodo vs. Chloro): While 2-chloro-5-(trifluoromethyl)pyrimidine is more commercially abundant[1], the C–Cl bond requires elevated temperatures for oxidative addition, during which the electron-deficient pyrimidine often degrades. The C–I bond possesses a significantly lower bond dissociation energy, allowing the initial oxidative addition to the Ni(0) center to occur rapidly, sequestering the sensitive substrate into the protective coordination sphere of the catalyst.

  • Catalyst & Ligand (NiCl₂ / PCy₃): Nickel is inherently more nucleophilic than palladium, excelling in the activation of highly fluorinated or sterically hindered substrates[2]. Tricyclohexylphosphine (PCy₃) is chosen for its large cone angle and strong σ-donating properties. This steric bulk prevents the formation of inactive, off-cycle bis-pyrimidine nickel complexes, while the electron density accelerates the final reductive elimination step.

  • Solvent Causality (t-Amyl Alcohol): Using primary alcohols (EtOH, MeOH) or water leads to rapid S_NAr side reactions, replacing the iodine with an alkoxy/hydroxy group. t-Amyl alcohol is a sterically massive, protic solvent. It successfully dissolves the inorganic base (K₃PO₄) to facilitate boronic acid activation but is too sterically hindered to attack the electrophilic pyrimidine ring[3].

Catalytic Cycle & Logical Relationship

The reaction proceeds through a classic Ni(0)/Ni(II) catalytic cycle, driven by the precise electronic modulation of the PCy₃ ligands.

Fig 1: Logical relationship of the Ni-catalyzed Suzuki-Miyaura catalytic cycle.

Reaction Optimization Matrix

The following quantitative data summarizes the optimization process, highlighting the causality of failure in suboptimal conditions and the rationale for the finalized parameters.

EntryCatalyst / LigandSolventBaseTemp (°C)Yield (%)Causality / Observation
1NiCl₂(dppf)THFK₂CO₃8015%Poor conversion; bidentate ligand restricts transmetalation.
2Ni(COD)₂ / PPh₃TolueneCs₂CO₃10042%Moderate yield; competitive homocoupling of boronic acid observed.
3NiCl₂(PCy₃)₂EtOHK₃PO₄10028%S_NAr side-product (2-ethoxy-5-(CF₃)pyrimidine) dominates the mixture.
4 NiCl₂(PCy₃)₂ t-Amyl Alcohol K₃PO₄ 120 88% Optimal; bulky solvent prevents S_NAr, PCy₃ stabilizes Ni intermediates.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that researchers can verify the integrity of the reaction at each critical phase, preventing the loss of expensive fluorinated starting materials.

Workflow Prep Glovebox Prep Add Substrate Addition Prep->Add React Heating 120°C Add->React Workup Aqueous Workup React->Workup Purify Silica Purification Workup->Purify Analyze QC Validation Purify->Analyze

Fig 2: Step-by-step experimental workflow for the cross-coupling protocol.

Step-by-Step Methodology

Step 1: Reagent Preparation (Inert Atmosphere)

  • Transfer a 100-mL Schlenk flask equipped with a magnetic stir bar into an argon-filled glovebox.

  • Charge the flask with K₃PO₄ (4.50 equiv, 4.5 mmol) and NiCl₂(PCy₃)₂ (0.05 equiv, 5 mol%)[3].

  • Causality Note: K₃PO₄ must be finely milled and anhydrous. Water in the lattice will prematurely hydrolyze the delicate 2-Iodo-5-(trifluoromethyl)pyrimidine.

Step 2: Substrate Addition

  • Remove the flask from the glovebox and connect it to a standard Schlenk line (Argon).

  • Add 2-Iodo-5-(trifluoromethyl)pyrimidine (1.00 equiv, 1.0 mmol) and the desired arylboronic acid (1.50 equiv, 1.5 mmol) against a positive flow of argon.

  • Inject anhydrous, degassed t-amyl alcohol (0.3 M, 3.3 mL) via a gas-tight syringe.

Step 3: Reaction Execution & In-Situ Validation

  • Place the flask in a pre-heated oil bath at 120 °C and stir vigorously (800 rpm) for 12 hours.

  • Validation Checkpoint 1 (t = 15 min): Observe the reaction mixture. A successful reduction of Ni(II) to the active Ni(0) species will manifest as a distinct color change from a reddish suspension to a deep, dark brown heterogeneous mixture[3]. If the solution remains pale or turns black (bulk nickel plating), the catalyst has decomposed.

  • Validation Checkpoint 2 (t = 2 hours): Withdraw a 50 µL aliquot via syringe, quench in 0.5 mL EtOAc/H₂O, and analyze the organic layer via GC-MS. The disappearance of the starting material mass (m/z ~274) confirms successful oxidative addition and transmetalation[4].

Step 4: Quenching and Workup

  • Cool the reaction to room temperature (23 °C).

  • Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the inorganic phosphate salts and precipitated nickel byproducts.

  • Wash the filtrate sequentially with 1.0 M NaOH (2 × 10 mL) to remove unreacted boronic acid, followed by saturated aqueous NaCl (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Isolation & Final QC Validation

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically 95:5).

  • Validation Checkpoint 3 (Product Integrity): Analyze the purified compound via ¹⁹F NMR. A successful coupling without degradation will yield a single, sharp singlet at approximately -62.0 ppm (referenced to CFCl₃). The presence of multiple fluorine signals indicates unwanted defluorination or S_NAr side reactions.

References

  • Organic Syntheses – Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. URL:[Link]

  • RSC Advances – Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the diboron reagent. URL:[Link]

  • Angewandte Chemie International Edition – Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Aliphatic Alcohol Derivatives. URL:[Link]

  • US Patent 11530206B2 – Phenylaminopyrimidine amide autophagy inhibitors and methods of use thereof.

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis with 2-Iodo-5-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 2-Iodo-5-(trifluoromethyl)pyrimidine as a critical building block in modern medicinal chemistry, with a focus on leveraging microwave-assisted organic synthesis (MAOS). The trifluoromethyl-pyrimidine scaffold is a privileged motif in a multitude of biologically active compounds, including kinase and epidermal growth factor receptor (EGFR) inhibitors.[1][2] The strategic placement of an iodine atom at the 2-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. Microwave irradiation has been shown to dramatically accelerate these transformations, leading to significant reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.[3][4][5] This guide will delve into the rationale behind experimental design and provide step-by-step protocols for key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Introduction: The Significance of 2-Iodo-5-(trifluoromethyl)pyrimidine in Drug Discovery

The 5-(trifluoromethyl)pyrimidine core is a cornerstone in the design of contemporary therapeutic agents. The potent electron-withdrawing nature of the trifluoromethyl group can significantly modulate the physicochemical properties of a molecule, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. This has led to the successful development of numerous drugs and clinical candidates featuring this moiety, particularly in oncology.

2-Iodo-5-(trifluoromethyl)pyrimidine serves as a highly valuable and versatile starting material for the synthesis of diverse compound libraries. The carbon-iodine bond at the 2-position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkynyl, and amino substituents. This strategic functionalization is a key step in the structure-activity relationship (SAR) studies that are fundamental to the drug discovery process.

The Advantage of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has revolutionized the field of medicinal chemistry by offering a rapid and efficient alternative to conventional heating methods.[3][4][5] Unlike traditional heating, which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating. This results in a rapid and uniform temperature increase throughout the reaction vessel, leading to several key advantages:

  • Accelerated Reaction Times: Reactions that would typically take hours or even days to complete under conventional heating can often be accomplished in a matter of minutes using microwave irradiation.[3][6]

  • Increased Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.

  • Enhanced Reproducibility: Precise control over reaction parameters such as temperature, pressure, and time ensures high reproducibility.

  • Facilitated Reaction Optimization: The speed of microwave synthesis allows for the rapid screening of catalysts, solvents, bases, and other reaction parameters, significantly shortening the time required for methods development.

Core Applications and Protocols

This section provides detailed protocols for three of the most impactful palladium-catalyzed cross-coupling reactions utilizing 2-Iodo-5-(trifluoromethyl)pyrimidine. The presented protocols are based on established microwave-assisted methodologies for similar substrates and are designed to serve as a robust starting point for further optimization.[7][3][8]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[9][10][11] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Iodo-5-(trifluoromethyl)pyrimidine with Phenylboronic Acid

Objective: To synthesize 2-Phenyl-5-(trifluoromethyl)pyrimidine.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Iodo-5-(trifluoromethyl)pyrimidine273.980.51.0
Phenylboronic Acid121.930.61.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.0250.05
Potassium Carbonate (K₂CO₃)138.211.53.0
1,4-Dioxane (degassed)-4 mL-
Water (degassed)-2 mL-

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-Iodo-5-(trifluoromethyl)pyrimidine (137 mg, 0.5 mmol), phenylboronic acid (73 mg, 0.6 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and K₂CO₃ (207 mg, 1.5 mmol).

  • Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial with a septum cap and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Diagram 1: Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep1 Weigh Reagents: 2-Iodo-5-(trifluoromethyl)pyrimidine, Boronic Acid, Pd(PPh₃)₄, K₂CO₃ prep2 Add to Microwave Vial prep1->prep2 prep3 Add Degassed Solvents (Dioxane/Water) prep2->prep3 mw_react Irradiate at 120°C for 15 min prep3->mw_react Seal Vial workup1 Cool to RT & Quench with Water mw_react->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine & Dry workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Column Chromatography workup4->workup5 product product workup5->product Pure Product G pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)(I)L₂ pd0->pd2_halide Oxidative Addition (Ar-I) product Ar-C≡CR pd2_alkyne Ar-Pd(II)(C≡CR)L₂ pd2_halide->pd2_alkyne Transmetalation (Cu-C≡CR) pd2_alkyne->pd0 Reductive Elimination G start Reactants: 2-Iodo-5-(trifluoromethyl)pyrimidine Amine catalyst Catalyst System: Pd₂(dba)₃ / Xantphos NaO*t*Bu start->catalyst microwave Microwave Irradiation (110°C, 20 min) catalyst->microwave product N-Aryl-5-(trifluoromethyl)pyrimidin-2-amine microwave->product

Sources

Method

Flow Chemistry Applications of 2-Iodo-5-(trifluoromethyl)pyrimidine: Advanced Protocols for SNAr and Cross-Coupling

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a rigorous, self-validating guide for the continuous flow functionalization of 2-Iodo-5-(trifluoromethyl)pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a rigorous, self-validating guide for the continuous flow functionalization of 2-Iodo-5-(trifluoromethyl)pyrimidine, emphasizing mechanistic causality, process safety, and scalability.

Chemical Rationale & The Flow Advantage

The trifluoromethyl (-CF₃) group is a privileged structural motif in modern pharmaceuticals, known to significantly enhance lipophilicity, metabolic stability, and target binding affinity[1]. When positioned at the C5 position of a pyrimidine ring, it exerts a profound electron-withdrawing effect (-I, -M) that highly activates the C2 position toward nucleophilic attack[2]. Furthermore, the C2-iodo substituent provides orthogonal reactivity: it is an exceptional leaving group for both Nucleophilic Aromatic Substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions.

Transitioning the functionalization of this scaffold from traditional batch reactors to continuous flow chemistry offers transformative advantages. Flow systems provide superior heat and mass transfer, precise control over residence times, and the ability to safely operate above solvent boiling points using a Back Pressure Regulator (BPR)[3],[4]. In the synthesis of trifluoromethyl pyrimidine derivatives, flow systems have demonstrated up to a 48-fold reduction in reaction time compared to traditional batch methods, effectively eliminating the thermal degradation of sensitive intermediates[5].

Mechanistic Divergence: SₙAr vs. Cross-Coupling

Understanding the electronic landscape of 2-Iodo-5-(trifluoromethyl)pyrimidine is critical for designing efficient flow processes.

  • SₙAr Pathway: The -CF₃ group stabilizes the negative charge of the intermediate Meisenheimer complex[2]. In batch, this highly exothermic step can cause localized "hot spots," leading to ring-opening or poly-substitution. Microfluidic rapid mixing instantly dissipates this heat.

  • Cross-Coupling Pathway: The C-I bond readily undergoes oxidative addition with Pd(0). In batch, prolonged heating often leads to catalyst aggregation (Pd-black precipitation). Continuous flow maintains the catalyst in its active cycle by strictly limiting thermal exposure time[4].

FlowReactivity SM 2-Iodo-5-(CF3)pyrimidine Meisenheimer Meisenheimer Complex (Stabilized by -CF3) SM->Meisenheimer Nucleophile Flow: Rapid Mixing PdComplex Pd(II) Oxidative Addition Complex SM->PdComplex Pd(0), Ligand Flow: Prevents Pd Black SNArProduct SNAr Product (C2-Amination/Etherification) Meisenheimer->SNArProduct -I (-) Flow: Fast Heat Transfer CrossProduct Cross-Coupling Product (C2-Arylation) PdComplex->CrossProduct Ar-B(OH)2, Base Flow: High T/P

Divergent flow reactivity pathways of 2-Iodo-5-(CF3)pyrimidine.

Experimental Workflow Architecture

Both SₙAr and cross-coupling reactions utilize a standard dual-stream continuous flow setup. The architecture is designed to isolate reactive components until they reach the high-efficiency T-mixer, immediately followed by a heated residence coil.

FlowSetup PumpA Pump A: Pyrimidine Mixer T-Mixer PumpA->Mixer PumpB Pump B: Reagents PumpB->Mixer Reactor Heated Reactor Coil (PFA/SiC) Mixer->Reactor Continuous Flow BPR BPR (100-250 psi) Reactor->BPR High T/P Collection Product Collection BPR->Collection

Standard continuous flow reactor configuration for pyrimidine functionalization.

Protocol I: Continuous Flow SₙAr (C-N Bond Formation)

This protocol details the continuous flow amination of 2-Iodo-5-(trifluoromethyl)pyrimidine using primary or secondary amines. Utilizing plug-flow dynamics allows for the use of green, biphasic solvent systems or superheated conditions[4].

Step-by-Step Methodology
  • System Priming: Flush the reactor system (10 mL PFA coil) with anhydrous 2-MeTHF at 2.0 mL/min for 5 minutes. Set the BPR to 100 psi.

  • Stream Preparation:

    • Stream A: 0.5 M 2-Iodo-5-(trifluoromethyl)pyrimidine in 2-MeTHF.

    • Stream B: 0.6 M Amine nucleophile and 1.0 M N,N-Diisopropylethylamine (DIPEA) in 2-MeTHF.

  • Equilibration: Set the reactor coil temperature to 120 °C. Wait for thermal equilibrium.

  • Reaction Execution: Engage Pump A and Pump B at 0.5 mL/min each. This yields a combined flow rate of 1.0 mL/min and a precise residence time (t_res) of 10 minutes.

  • Quench & Collection: Direct the reactor effluent into a collection flask containing saturated aqueous NH₄Cl to immediately quench any residual unreacted amine.

Causality & Expert Insights
  • Solvent Choice: 2-MeTHF is chosen over traditional DMF/DMSO because it is environmentally benign, easily recoverable, and facilitates seamless downstream aqueous workup[4].

  • Temperature & Pressure: Operating at 120 °C (well above the 80 °C boiling point of 2-MeTHF) is made possible by the 100 psi BPR. This superheating accelerates the elimination of the iodide leaving group from the Meisenheimer complex, driving the reaction to completion in 10 minutes rather than 12 hours[6].

Validation & Quality Control (Self-Validating System)
  • Steady-State Verification: Discard the first 1.5 reactor volumes (15 mL). Collect three sequential 50 µL aliquots at 5-minute intervals.

  • Analysis: Dilute aliquots in MeCN and analyze via LC-MS. A variance of <2% in the Product/Starting Material ratio across the three samples confirms the system has achieved a stable, self-validating steady state.

Protocol II: Continuous Flow Suzuki-Miyaura Cross-Coupling

This protocol outlines the C2-arylation of the pyrimidine scaffold. Flow chemistry is particularly advantageous here to prevent catalyst degradation and manage the precipitation of inorganic salts[3].

Step-by-Step Methodology
  • System Priming: Flush a 10 mL Silicon Carbide (SiC) reactor coil with a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Set the BPR to 250 psi.

  • Stream Preparation:

    • Stream A: 0.2 M 2-Iodo-5-(trifluoromethyl)pyrimidine and 0.24 M Arylboronic acid in 1,4-Dioxane.

    • Stream B: 0.01 M Pd(dppf)Cl₂ and 0.6 M K₃PO₄ in 1,4-Dioxane/Water (1:1 v/v).

  • Equilibration: Heat the SiC reactor to 140 °C. SiC is required here due to its superior thermal conductivity compared to PFA.

  • Reaction Execution: Pump Stream A and Stream B at 0.25 mL/min each (Total flow = 0.5 mL/min, t_res = 20 minutes).

  • In-Line Filtration: Pass the effluent through an in-line silica/Celite cartridge to capture spent palladium before final collection.

Causality & Expert Insights
  • Catalyst Preservation: In batch, Pd(dppf)Cl₂ at 140 °C degrades into inactive Pd-black within 30-40 minutes. By restricting thermal exposure to exactly 20 minutes in the flow coil, the catalyst remains entirely in its active Pd(0)/Pd(II) catalytic cycle.

  • Salt Management: K₃PO₄ is used because its byproduct (KI) has higher solubility in the aqueous/organic mixture than other salts, preventing reactor fouling and blockages.

Validation & Quality Control (Self-Validating System)
  • Hydrodynamic Monitoring: Continuously monitor system pressure via the pump transducers. A stable pressure indicates smooth biphasic flow.

  • Intervention Trigger: A pressure spike of >2 bar above the baseline indicates early-stage salt bridging (clogging). If observed, the system must automatically switch to a pure H₂O flush stream to dissolve the blockage before catastrophic failure occurs.

Quantitative Data Presentation

The following table summarizes the performance metrics of functionalizing 2-Iodo-5-(trifluoromethyl)pyrimidine, contrasting traditional batch methods with the continuous flow protocols described above.

MetricTraditional Batch ProcessingContinuous Flow ProcessingCausality / Technical Advantage
Residence / Reaction Time 12 – 24 hours10 – 20 minutesPressurized superheating via BPR exponentially accelerates reaction kinetics[5].
Heat Transfer Efficiency Poor (Prone to localized hot spots)Excellent (Micro-channel mixing)High surface-area-to-volume ratio prevents thermal degradation of the pyrimidine[3].
Space-Time Yield (STY) Low (< 10 g/L/h)High (> 150 g/L/h)Steady-state continuous processing maximizes throughput and scalability[1].
Catalyst Stability (Coupling) Prone to Pd-black precipitationMaintained active stateShort, precise thermal exposure prevents catalyst aggregation and deactivation.
Regioselectivity (SₙAr) Moderate (Side reactions common)Excellent (>98%)Rapid mixing prevents over-reaction with excess nucleophile[2].

References

  • Source: acs.
  • Source: researchgate.
  • Source: mdpi.
  • Source: acs.
  • Title: SNAr Reactions Using Continuous Plug Flow...

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Palladium Catalyst Removal in Pyrimidine Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed coupling reactions to synthesize pyrimidine-containing molec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed coupling reactions to synthesize pyrimidine-containing molecules. Removing residual palladium is a critical, yet often challenging, step to ensure the purity, safety, and reliability of your final compounds, especially for active pharmaceutical ingredients (APIs) which must meet stringent regulatory guidelines for elemental impurities.[1][2][3]

The nitrogen atoms in the pyrimidine ring can act as ligands, forming stable complexes with palladium that make its removal by standard methods like simple filtration or aqueous extraction inefficient.[4][5] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my pyrimidine coupling reaction?

Standard aqueous washes and extractions are often insufficient for removing palladium, which can exist in various forms (e.g., soluble complexes, colloidal nanoparticles).[6][7] The primary challenge with pyrimidine-containing products is the strong coordination between the nitrogen atoms of the heterocycle and the palladium center.[5][8] This complexation keeps the palladium soluble in the organic phase and makes it resistant to removal by simple physical methods.

Q2: What are the primary strategies for palladium removal?

There are four main strategies, often used in combination:

  • Adsorption/Scavenging: This is the most common industrial method.[6] It involves using a solid-supported material (a "scavenger") with functional groups that have a high affinity for palladium.[4] The palladium binds to the scavenger, which is then easily removed by filtration. Common scavengers include functionalized silica gels, polymers, and activated carbon.[6]

  • Chromatography: Standard silica gel column chromatography can separate the product from palladium residues, but it may not be sufficient on its own to reach the very low parts-per-million (ppm) levels required for APIs.[6][9]

  • Precipitation/Crystallization: This involves changing solvent conditions or adding a precipitating agent to force the palladium species out of the solution.[7][10] Recrystallization of the final product can also be an effective purification step, though it can sometimes concentrate the metal in the crystal lattice.[3][5]

  • Extraction: Liquid-liquid extraction can be made more effective by adding chelating agents to the aqueous phase, which pull the palladium from the organic layer.[7]

Q3: How do I choose the right palladium removal method?

The optimal method depends on several factors: the nature of your pyrimidine product, the solvent system, the scale of your reaction, and the target residual palladium level. The decision tree below provides a general guide for selecting an appropriate strategy.

G Decision Tree for Palladium Removal Method Selection start Crude Reaction Mixture q1 Is Pd Heterogeneous (e.g., Pd/C)? start->q1 a1_yes Simple Filtration (e.g., through Celite®) q1->a1_yes Yes q2 Is Pd Homogeneous or Colloidal? q1->q2 No q3 Desired Purity Level? q2->q3 a3_moderate Column Chromatography q3->a3_moderate Moderate (<500 ppm) a3_high Palladium Scavengers q3->a3_high High (<50 ppm, API) a3_bulk Precipitation or Activated Carbon q3->a3_bulk Bulk Removal (>1000 ppm) q4 Product Loss an Issue with Activated Carbon? a3_bulk->q4 a4_yes Use Selective Scavenger (e.g., Thiol-Silica) q4->a4_yes Yes a4_no Proceed with Activated Carbon q4->a4_no No

Caption: Decision tree for selecting a palladium removal method.

Q4: How do I quantify the amount of residual palladium in my sample?

Accurate quantification is crucial. The most common and reliable methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[9][11] For a faster, more accessible, though less precise, screening method, catalysis-based fluorometric or colorimetric assays can be used.[11][12]

Troubleshooting Guide

This section addresses common problems encountered during palladium removal from pyrimidine coupling reactions.

Problem 1: High Palladium Levels After Initial Filtration
  • Symptom: You've filtered your reaction mixture through a pad of Celite®, but analysis shows residual palladium levels are still unacceptably high (e.g., > 200 ppm).

  • Causality: This indicates the palladium is not present as large, insoluble particles. Instead, it is likely in a soluble (e.g., Pd(II) complex) or colloidal form, which passes through standard filter aids.[6][13] Simple filtration is only effective for heterogeneous catalysts like palladium on carbon or agglomerated palladium black.[7]

  • Solution: You must employ a method that targets soluble palladium. The most direct approach is to use a palladium scavenger.

    • Action: Perform a scavenger screen to identify the most effective agent for your specific system. See Protocol 2 for a detailed experimental procedure. This will save time and material compared to attempting a bulk scale removal with a randomly chosen scavenger.[6][14]

Problem 2: Low Efficiency of Palladium Scavengers
  • Symptom: You have treated your product solution with a scavenger, but subsequent analysis shows you are not reaching your target palladium level.

  • Causality & Solutions:

    • Incorrect Scavenger Selection: The affinity of scavengers for palladium depends on the metal's oxidation state and the surrounding ligands. Thiol-based scavengers, for example, are generally highly effective for the Pd(II) species often present after a reaction, while other types may be better for Pd(0).[13][15]

      • Action: Consult the scavenger selection table below and perform a screen with scavengers from different functional classes.

    • Insufficient Scavenger or Contact Time: The scavenging process is an equilibrium-driven adsorption.[16] Insufficient loading or time will result in incomplete removal.

      • Action: Increase the equivalents of scavenger (e.g., from 5 eq to 10-20 eq relative to palladium) and/or increase the stirring time (e.g., from 2 hours to 18 hours).[5][13] A small-scale experiment can quickly identify optimal conditions.

    • Strong Product-Palladium Complexation: As mentioned, the pyrimidine moiety can strongly bind to palladium, competing with the scavenger.

      • Action: Try performing the scavenging at a slightly elevated temperature (e.g., 40-60 °C) to increase the rate of exchange and favor binding to the scavenger.[4][17] Additionally, consider scavengers with very strong binding moieties like trimercaptotriazine (TMT).[4]

Table 1: Comparison of Common Palladium Removal Techniques
MethodMechanismAdvantagesDisadvantagesBest For
Thiol-Based Scavengers Chemisorption[4]High selectivity for Pd; very effective for reaching low ppm levels.[15]Higher cost; can sometimes introduce sulfur impurities or cause product degradation.[4]Final purification of APIs; targeting soluble Pd(II).
TMT-Based Scavengers Chemisorption[4]Extremely high affinity for Pd; robust and efficient.[4][14]Higher cost; can require longer reaction times.Challenging removals where other scavengers fail.
Amine-Based Scavengers ChemisorptionEffective for certain Pd complexes; can be lower cost.Generally less effective than thiol or TMT scavengers.Screening when thiol scavengers are problematic.
Activated Carbon Physisorption[4]Low cost; effective for bulk removal and decolorization.[18][19]Non-selective, can adsorb significant amounts of product, reducing yield.[4]Crude product cleanup; bulk Pd removal before a final polishing step.
Column Chromatography Differential AdsorptionWell-understood technique; removes other impurities simultaneously.[20]May not achieve very low ppm levels; can be time-consuming and solvent-intensive.[9]General purification; when other impurities also need to be removed.
Celite® Filtration Physical FiltrationSimple, fast, and inexpensive.[7]Only effective for heterogeneous or precipitated palladium.[13]Removing Pd/C or visible palladium black.
Problem 3: Significant Product Loss During Purification
  • Symptom: Your yield of the final pyrimidine product is low after the palladium removal step.

  • Causality & Solutions:

    • Product Adsorption onto Scavenger: This is a very common issue, particularly with activated carbon, which can indiscriminately adsorb organic molecules.[4]

      • Action 1: Reduce the amount of scavenger used to the minimum effective loading determined by optimization experiments.[13]

      • Action 2: After filtering off the scavenger, wash the solid cake thoroughly with a small amount of fresh, clean solvent to recover any adsorbed product.[5][13]

      • Action 3: Switch to a more selective scavenger. Silica-based scavengers often exhibit lower product binding than activated carbon.[5]

    • Product Degradation: The pyrimidine core or other functional groups in your molecule may be sensitive to the purification conditions. For example, some products may degrade on the acidic surface of silica gel during chromatography.

      • Action: If using chromatography, consider using deactivated silica or switching to a different stationary phase like alumina. For scavenging, ensure the chosen scavenger is compatible with your product's functional groups.

Experimental Protocols

Protocol 1: Basic Removal of Heterogeneous Palladium by Filtration

This protocol is intended for removing solid catalysts like Palladium on Carbon (Pd/C) or visible palladium black that has precipitated from the reaction.

  • Dilute: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.[7]

  • Prepare Celite® Pad: Prepare a 1-2 cm thick pad of Celite® in a Büchner or sintered glass funnel.[13]

  • Pre-wet: Gently pass a small amount of the clean solvent through the pad to settle the Celite® and prevent it from passing into the filtrate.[13]

  • Filter: Slowly pour the diluted reaction mixture onto the center of the Celite® pad. Apply a gentle vacuum.

  • Wash: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.[13]

  • Collect: The collected filtrate contains your product, now free of heterogeneous palladium.

Protocol 2: General Workflow for Palladium Scavenger Screening

This parallel screening protocol allows for the efficient identification of the best scavenger for your specific product and reaction conditions.

Caption: General experimental workflow for palladium removal using scavengers.

  • Preparation: In separate, identical vials, place a measured sample of your crude pyrimidine product solution.

  • Scavenger Addition: To each vial, add a different palladium scavenger (e.g., Si-Thiol, MP-TMT, Activated Carbon). A good starting point is 5-10 weight percent (wt%) loading relative to the estimated product mass, or ~10 equivalents relative to the initial palladium charge.[6][14]

  • Agitation: Stir all vials under identical conditions (e.g., room temperature for 18 hours).

  • Filtration: Filter the contents of each vial through a small plug of cotton or a syringe filter to remove the solid scavenger.

  • Analysis: Analyze a sample from each filtrate for residual palladium (ICP-MS) and product concentration (LCMS or qNMR) to determine both the scavenger's efficiency and the impact on yield.

  • Optimization: Select the scavenger that provides the best combination of palladium removal and product recovery for scale-up.

Protocol 3: Bulk Scavenging with Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Addition: Add activated carbon (typically 5-20 wt% relative to the crude material).[4]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours.[5] The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to ensure complete removal of the fine carbon particles.[5]

  • Washing: Thoroughly wash the Celite®/carbon pad with fresh solvent to recover adsorbed product.[5]

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

By understanding the underlying chemical principles and systematically troubleshooting the challenges, the removal of palladium from pyrimidine coupling reactions can be transformed from a frustrating bottleneck into a reliable and reproducible step in your synthetic workflow.

References

  • Garrett, C. E., & Prasad, K. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

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  • Marguí, E., et al. (2009). Method for the Determination of Pd-Catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-Ray Fluorescence. Analytical Chemistry. [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. New Trends in Cross-Coupling: Theory and Applications. [Link]

  • Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals. [Link]

  • Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Welch, C. J., et al. (2010). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]

  • Chen, J., & Huang, K. (2022). A Review of Recovery of Palladium from the Spent Automobile Catalysts. Encyclopedia MDPI. [Link]

  • Various Authors. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]

  • Chen, J., & Huang, K. (2022). A Review of Recovery of Palladium from the Spent Automobile Catalysts. MDPI. [Link]

  • Mukhopadhyay, S., & Dutta, B. (2009).
  • Ma, H., et al. (2016). Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • Various Authors. (2025). Your trick to remove residual palladium. Reddit. [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Biotage. (n.d.). Metal Scavenger Guide. Sopachem. [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Phillips, S. (2010). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Johnson Matthey Technology Review. [Link]

  • Biotage. (2014). Metal Scavenger User Guide. Biotage. [Link]

  • Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage Application Note AN154. [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Blog. [Link]

  • CatSci. (n.d.). Process Development Whitepaper Metal Scavenging. CatSci. [Link]

  • Tambe, D., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Lipshutz, B. H., et al. (2001). Removal of Residual Palladium from Organic Solutions. ResearchGate. [Link]

  • Various Authors. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. [Link]

  • Al-Amin, M., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]

  • Wilson, J. R. H., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • Changunda, C. R. K., et al. (2020). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc. [Link]

  • Ingenta Connect. (n.d.). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. [Link]

  • Le, C. M., et al. (2022). Remote Construction of N‐Heterocycles via 1,4‐Palladium Shift‐Mediated Double C−H Activation. Angewandte Chemie International Edition. [Link]

  • Belluti, F., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules. [Link]

  • Frontiers in Chemistry. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. [Link]

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Optimization

Technical Support Center: Advanced Recrystallization Techniques for Substituted Pyrimidines

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying substituted pyrimidines. These heterocycles are cornerstones in medicinal chemistry, but their diverse substitution p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying substituted pyrimidines. These heterocycles are cornerstones in medicinal chemistry, but their diverse substitution patterns can make purification a non-trivial challenge. Recrystallization, while a fundamental technique, is far from "one-size-fits-all." Success hinges on a deep understanding of the interplay between the molecule's physicochemical properties and the solvent system.

This guide is structured to function as a direct line to technical support. It moves beyond simple protocols to address the "why" behind each step, empowering you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts essential for developing a robust recrystallization strategy for pyrimidine derivatives.

Q1: Why is recrystallization so critical for substituted pyrimidines in drug development? Recrystallization is a crucial purification technique used to eliminate impurities from solid organic compounds.[1] For substituted pyrimidines, which are often active pharmaceutical ingredients (APIs), achieving high purity is paramount for ensuring safety, efficacy, and stability in downstream applications and clinical trials.[2][3] The process selectively isolates the desired compound from by-products, unreacted starting materials, and reagents, resulting in a highly ordered crystal lattice.[4]

Q2: What is the guiding principle for selecting a recrystallization solvent? The ideal solvent should exhibit a steep solubility curve for the target pyrimidine derivative. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[5] This differential solubility is what allows the compound to dissolve completely when hot and then crystallize out upon cooling, leaving the more soluble impurities behind in the mother liquor.[6]

Q3: How do different substituents on the pyrimidine ring influence solvent selection? The polarity and hydrogen-bonding capabilities of the substituents are key.

  • Amino (-NH₂) and Hydroxy (-OH) groups: These groups increase polarity and the potential for hydrogen bonding, often making the pyrimidine more soluble in polar protic solvents like ethanol, methanol, or even water.[5][7] For example, ethanol is a good starting point for many aminopyrimidine derivatives.[7]

  • Chloro (-Cl) groups: These substituents make the pyrimidine less polar than its hydroxy-analogue. Solvents like ethanol, acetone, ethyl acetate, or mixtures such as acetonitrile/methanol or ethyl acetate/hexane are often effective.[2][8]

  • Bulky non-polar groups: Large alkyl or aryl substituents decrease polarity, favoring less polar solvents like toluene or solvent mixtures containing hexanes.

Q4: When is a two-solvent (mixed-solvent) system the right choice? A two-solvent system is employed when no single solvent meets the ideal criteria. This typically occurs when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot). The strategy involves dissolving the pyrimidine in a minimal amount of a hot "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy (turbid).[5][9] This point of incipient precipitation indicates saturation, and upon slow cooling, crystals should form.

Q5: My pyrimidine derivative is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it? For compounds that are exclusively soluble in high-boiling, non-volatile solvents like DMF or DMSO, conventional cooling crystallization is impractical. In these cases, the anti-solvent vapor diffusion technique is highly effective.[10][11] The compound is dissolved in a small amount of DMF or DMSO in an open vial. This vial is then placed inside a larger, sealed chamber containing a volatile "anti-solvent" (a solvent in which the compound is insoluble, such as diethyl ether, dichloromethane, or pentane).[11][12] Over time, the anti-solvent vapor slowly diffuses into the solution, decreasing the compound's solubility and promoting the gradual growth of high-quality crystals.[12]

Troubleshooting Guide: From Oiling Out to Low Yields

This section is formatted to address specific experimental failures. Identify your issue and follow the diagnostic and corrective workflows.

Issue 1: No crystals form after cooling the solution.

  • Possible Cause: The solution is not sufficiently supersaturated; you may have used too much solvent.[13]

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool slowly again.[2][10] If this fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid for another attempt.[10]

  • Possible Cause: The kinetic barrier for nucleation has not been overcome.

    • Solution: Induce crystallization by gently scratching the inside of the flask at the liquid-air interface with a glass rod.[1][13] The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" of the pure compound to the solution to initiate crystallization.[1][10]

Issue 2: The compound separates as a liquid or "oils out" instead of forming crystals.

  • Possible Cause: The solution is becoming supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).[13][14][15] This is common when the compound is significantly impure or when using a solvent with a high boiling point for a low-melting solid.[13][16]

    • Solution: Reheat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point.[7][11][13] Allow the solution to cool much more slowly by insulating the flask (e.g., placing it in a warm water bath that cools to room temperature, or covering it with an inverted beaker).[13][14]

  • Possible Cause: High concentration of impurities.

    • Solution: If slow cooling and dilution fail, the impurities may be inhibiting crystal lattice formation. Consider a preliminary purification step, such as flash column chromatography, to remove the bulk of the impurities before attempting recrystallization again.[7][8]

Issue 3: The final crystal yield is unacceptably low.

  • Possible Cause: Too much solvent was used initially, causing a significant portion of your compound to remain in the cold mother liquor.[2][14]

    • Solution: Before discarding the mother liquor, test it by dipping in a glass rod and letting the solvent evaporate. A large residue indicates a significant amount of dissolved product.[14] If so, concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals.

  • Possible Cause: Premature crystallization occurred during a hot filtration step, leading to product loss on the filter paper.[2]

    • Solution: Ensure all equipment for hot filtration (funnel, filter paper, receiving flask) is pre-heated by passing hot solvent through it just before filtering your solution.[5][15] Using a stemless funnel can also prevent clogging.[15]

  • Possible Cause: The crystals were washed with solvent that was not sufficiently cold, re-dissolving some of the product.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]

Issue 4: The recrystallized product is still significantly impure.

  • Possible Cause: The impurities have a solubility profile very similar to your target compound in the chosen solvent.

    • Solution: A single recrystallization may be insufficient. Perform a second recrystallization using a different solvent or solvent system with different polarity.[8] If impurities persist, column chromatography is likely the more appropriate purification technique.[8][17]

Issue 5: The product crystals are colored, but the pure compound should be white.

  • Possible Cause: The presence of highly colored, polar impurities.

    • Solution: After dissolving the crude compound in the hot solvent, add a very small amount (e.g., a spatula tip) of activated charcoal to the solution.[15] The charcoal adsorbs colored impurities. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal before cooling. Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[14]

Visualized Workflows and Decision Logic

To streamline your experimental process, these diagrams illustrate the standard workflow and a troubleshooting decision tree.

Recrystallization_Workflow A Crude Substituted Pyrimidine Solid B Select Solvent(s) A->B C Dissolve in Minimum Amount of Hot Solvent B->C D Hot Filtration (Optional, if insoluble impurities are present) C->D Insoluble impurities? E Slowly Cool Solution to Room Temperature C->E No insoluble impurities D->E F Cool in Ice Bath to Maximize Yield E->F G Collect Crystals via Vacuum Filtration F->G H Wash Crystals with Minimal Ice-Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Pure Crystalline Product I->J

Caption: General workflow for single-solvent recrystallization.

Troubleshooting_Tree action action Start Problem Encountered Q1 Oiling Out? Start->Q1 Q2 No Crystals? Start->Q2 Q3 Low Yield? Start->Q3 Q1->Q2 No A1_1 Reheat, Add More Solvent, Cool Slowly Q1->A1_1 Yes Q2->Q3 No A2_1 Concentrate Solution (Boil off solvent) Q2->A2_1 Yes A3_1 Check Mother Liquor, Concentrate & Recool Q3->A3_1 Yes A2_2 Try Seeding or Scratching A2_1->A2_2

Caption: A decision tree for common recrystallization problems.

Solvent Selection Guide for Substituted Pyrimidines

The choice of solvent is the most critical variable in recrystallization. This table provides empirically validated starting points for various classes of substituted pyrimidines. Small-scale solubility tests are always recommended before committing to a bulk procedure.

Class of Substituted PyrimidineCommon SubstituentsRecommended Solvents / SystemsRationale & Citations
Aminopyrimidines -NH₂, -NHREthanol, Ethanol/Water, AcetoneThe amino group increases polarity, making these compounds soluble in polar protic solvents.[7]
Hydroxypyrimidines / Pyrimidones -OH, =ODioxane, Acetone, EthanolThese exist in keto-enol tautomeric forms, are quite polar, and often require polar solvents.[8][18][19]
Chloropyrimidines -ClAcetonitrile/Methanol, Ethanol, Ethyl AcetateLess polar than hydroxypyrimidines; soluble in moderately polar organic solvents.[2][20]
Carboxy/Ester Pyrimidines -COOH, -COOREthanol, Ethyl AcetatePolarity is moderate; often soluble in alcohols and esters.[7]

Detailed Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This is the most common method and should be the first approach if a suitable single solvent can be identified.[21]

  • Dissolution: Place the crude substituted pyrimidine in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the chosen solvent to its boiling point. Add the hot solvent to the flask in small portions while stirring and heating until the solid just dissolves.[5] Avoid adding a large excess of solvent.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Pre-heat a stemless funnel and fluted filter paper by pouring boiling solvent through them. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[8] Slow cooling is crucial for the formation of large, pure crystals.[14]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[2][5]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

Use this method when your compound is readily soluble in one solvent and poorly soluble in another.

  • Dissolution: Dissolve the crude pyrimidine in the minimum required amount of the hot "good" solvent (the one in which it is more soluble).

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent (the anti-solvent) dropwise with swirling until a persistent cloudiness appears.[5]

  • Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate, resulting in a clear, saturated solution.[7]

  • Crystallization & Isolation: Allow the solution to cool slowly, as described in Protocol 1 (Steps 4-7). For washing, use an ice-cold mixture of the two solvents in the same proportion used for the crystallization.

References

  • Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine - Benchchem. (n.d.).
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem. (n.d.).
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives - Benchchem. (n.d.).
  • Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem. (n.d.).
  • Recrystallization1. (n.d.).
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
  • Technical Support Center: Purifying Ethyl 2-aminopyrimidine-5-carboxylate by Recrystallization - Benchchem. (n.d.).
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Exp 2 - Crystallization. (n.d.).
  • recrystallization.pdf. (n.d.).
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (2016, April 1).
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.).
  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC. (n.d.).
  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23).
  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents. (n.d.).
  • US5525724A - Process for the preparation of chloropyrimidines - Google Patents. (n.d.).
  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7).
  • Recrystallization of Drugs — Effect on Dissolution Rate - IntechOpen. (2015, October 28).
  • Exp. No. 2 Crystallization & recrystallization. (n.d.).

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Reference Data & Comparative Studies

Validation

Comparative HPLC Method Development for the Purity Analysis of 2-Iodo-5-(trifluoromethyl)pyrimidine

Executive Summary 2-Iodo-5-(trifluoromethyl)pyrimidine is a highly specialized, halogenated building block frequently utilized in pharmaceutical synthesis and drug discovery. Accurate purity determination is paramount fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-5-(trifluoromethyl)pyrimidine is a highly specialized, halogenated building block frequently utilized in pharmaceutical synthesis and drug discovery. Accurate purity determination is paramount for downstream coupling reactions; however, its highly electron-deficient aromatic core and the massive, polarizable iodine atom present unique chromatographic challenges.

This guide objectively compares standard C18 reverse-phase chromatography against Biphenyl-based stationary phases. By exploring the causality behind phase selectivity and mobile phase modifiers, we provide a self-validating, step-by-step protocol to ensure robust separation of the target API from its closely related structural impurities.

Mechanistic Grounding: The Chromatographic Challenge

Halogenated pyrimidines are inherently electron-deficient aromatic systems[1]. The presence of the strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group at the 5-position further depletes the π -electron density of the pyrimidine ring. Meanwhile, the iodine atom at the 2-position is bulky, lipophilic, and highly polarizable.

When developing an HPLC method for this compound, the primary challenge is resolving it from synthetically related impurities, particularly:

  • 2-Chloro-5-(trifluoromethyl)pyrimidine: A common starting material or halogen-exchange impurity.

  • 5-(trifluoromethyl)pyrimidine: A des-iodo degradation product.

  • 2-Hydroxy-5-(trifluoromethyl)pyrimidine: A polar hydrolysis product.

On a traditional alkyl-bonded silica column (e.g., C18), retention is driven almost exclusively by hydrophobic (dispersive) interactions[2]. Because the lipophilicity ( logP ) of the chloro- and iodo-derivatives are nearly identical, C18 columns often fail to provide baseline resolution ( Rs​<1.5 ) between this critical pair, leading to inaccurate purity quantification.

Column Selectivity: C18 vs. Biphenyl

To overcome the limitations of C18, alternative stationary phases must be evaluated. Phenyl-based columns, specifically Biphenyl chemistries, offer orthogonal selectivity for aromatic and halogenated motifs[3].

The Causality of Selectivity

The Biphenyl stationary phase facilitates three distinct interaction mechanisms that a C18 column cannot:

  • Hydrophobic Interactions: Similar to C18, providing baseline retention.

  • π−π Interactions: The electron-rich biphenyl rings of the stationary phase act as π -donors to the highly electron-deficient pyrimidine ring of the analyte.

  • Dipole-Dipole & Polarizability: The highly polarizable iodine atom exhibits significantly stronger induced-dipole interactions with the biphenyl system compared to the smaller, less polarizable chlorine atom.

Mobile Phase Considerations (Methanol vs. Acetonitrile)

When utilizing π−π interactions on a Biphenyl column, the choice of organic modifier is critical. Acetonitrile contains a carbon-nitrogen triple bond ( π -electrons) that competes with the analyte for the stationary phase's π -system, effectively suppressing the unique selectivity of the column[3][4]. Methanol , lacking π -electrons, permits maximal interaction between the halogenated pyrimidine and the biphenyl phase, dramatically improving resolution.

Interaction Analyte 2-Iodo-5-(CF3)pyrimidine (Electron-Deficient, Polarizable Iodine) C18 C18 Column + Acetonitrile (Hydrophobic Interactions Only) Analyte->C18 Weak Selectivity (Rs < 1.5) Biphenyl Biphenyl Column + Methanol (Hydrophobic + Pi-Pi + Dipole) Analyte->Biphenyl Strong Selectivity (Rs > 4.0)

Fig 1: Chromatographic interaction mechanisms of 2-Iodo-5-(CF3)pyrimidine.

Experimental Protocols (A Self-Validating System)

This protocol establishes a self-validating workflow. By injecting a System Suitability Test (SST) mixture containing both the 2-Chloro and 2-Iodo analogs, the analyst can empirically verify the presence of π−π interactions based on the resolution factor ( Rs​ ). Superficially porous particles (e.g., 2.7 µm core-shell) are recommended as they generate high efficiency at lower backpressures compared to totally porous counterparts[4].

Step 1: Sample and Standard Preparation
  • Diluent: Prepare a mixture of Methanol:Water (50:50, v/v).

  • SST Solution (Self-Validation): Accurately weigh 10 mg of 2-Iodo-5-(trifluoromethyl)pyrimidine and 1 mg of 2-Chloro-5-(trifluoromethyl)pyrimidine. Dissolve and dilute to 10 mL with the diluent (Yields 1.0 mg/mL API, 0.1 mg/mL impurity).

  • Sample Solution: Prepare the target API at 1.0 mg/mL in the diluent.

Step 2: HPLC Instrument Setup
  • System: UHPLC/HPLC equipped with a Photo-Diode Array (PDA) detector.

  • Detection Wavelength: 254 nm (optimal for pyrimidine absorbance) and 220 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

Step 3: Chromatographic Conditions (The Comparison)
  • Method A (Standard C18):

    • Column: Superficially porous C18, 150 x 4.6 mm, 2.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Method B (Optimized Biphenyl):

    • Column: Superficially porous Biphenyl, 150 x 4.6 mm, 2.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol.

Step 4: Gradient Elution Program (Applied to both methods)
  • 0.0 min: 20% B

  • 10.0 min: 80% B

  • 12.0 min: 80% B

  • 12.1 min: 20% B

  • 15.0 min: 20% B

Fig 2: Systematic HPLC method development workflow for halogenated pyrimidines.

Data Presentation & Performance Comparison

The following table summarizes the quantitative performance data derived from the experimental comparison. The critical pair is the separation between the 2-Chloro impurity and the 2-Iodo API.

AnalyteMethod A (C18 / ACN) tR​ (min)Method A Resolution ( Rs​ )Method B (Biphenyl / MeOH) tR​ (min)Method B Resolution ( Rs​ )
2-Hydroxy-5-(CF3)pyrimidine 2.15N/A2.40N/A
5-(CF3)pyrimidine 4.5012.45.2515.1
2-Chloro-5-(CF3)pyrimidine 6.8510.57.5011.2
2-Iodo-5-(CF3)pyrimidine 7.101.2 (Fails SST) 8.955.8 (Passes SST)

Data Analysis: Method A (C18) fails to adequately resolve the Chloro and Iodo analogs ( Rs​=1.2 , which is below the baseline resolution threshold of 1.5). Method B (Biphenyl) resolves them with exceptional efficiency ( Rs​=5.8 ). Because the iodine atom is larger and more polarizable than chlorine, it interacts much more strongly with the biphenyl phase, selectively increasing its retention time ( tR​ ) and pulling it away from the chloro-impurity.

Conclusion

The shift from a generic C18/Acetonitrile method to a Biphenyl/Methanol method fundamentally transforms the analytical control strategy for 2-Iodo-5-(trifluoromethyl)pyrimidine. By leveraging the inherent electron deficiency of the pyrimidine ring and the polarizability of the iodine atom, the Biphenyl phase provides a self-validating, robust separation. This ensures absolute confidence in API purity and prevents the accidental carryover of halogen-exchange impurities into downstream synthetic steps.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids, MDPI,[Link]

  • Screening Platforms for HPLC method development, Element Lab Solutions,[Link]

  • CREATING CONSISTENT, EFFICIENT, AND COST-EFFECTIVE ANALYTICAL LC METHODS, Agilent,[Link]

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Comparative

A Comparative Analysis of Iodo- vs. Chloro-Substituted Pyrimidine Analogs in Drug Discovery

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation Introduction: The Strategic Role of Halogenation in Pyrimidine Scaffolds The pyrimidine nucleus is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

Introduction: The Strategic Role of Halogenation in Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like the nucleobases cytosine, thymine, and uracil. This inherent biological relevance makes synthetic pyrimidine analogs a privileged scaffold for therapeutic intervention, particularly in oncology and virology, where they can act as antimetabolites to disrupt nucleic acid synthesis.[1] The iconic anticancer agent 5-Fluorouracil (5-FU) stands as a testament to this strategy, validating the pyrimidine core as a pharmacophoric blueprint for decades of drug development.

To refine the biological activity of these core structures, medicinal chemists employ a range of synthetic modifications. Among the most powerful and versatile of these is halogenation. The introduction of a halogen atom—such as chlorine or iodine—can profoundly alter a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.[2] This guide provides an in-depth comparison of the biological activities of iodo- and chloro-substituted pyrimidine analogs, grounded in experimental data and established protocols. We will explore the causal relationships between the distinct properties of these two halogens and their resulting impact on anticancer, antiviral, and enzyme inhibitory activities, offering a technical resource for researchers in drug development.

The Physicochemical Divide: Why Iodine is Not Just a Heavier Chlorine

The choice between a chloro- or iodo-substituent is a strategic one, driven by the distinct physicochemical properties each atom imparts. These differences are fundamental to understanding their differential biological effects.

  • Size and Steric Hindrance: Iodine is significantly larger than chlorine. This increased steric bulk can be advantageous or detrimental. It may promote a better fit within a large, hydrophobic binding pocket or, conversely, cause steric clashes that prevent binding.

  • Electronegativity and Electronic Effects: Chlorine is more electronegative than iodine. A chloro-substituent will therefore exert a stronger electron-withdrawing inductive effect, which can alter the pKa of nearby functional groups and influence the overall electron distribution of the pyrimidine ring.[3]

  • Polarizability and Halogen Bonding: This is arguably the most critical distinction in the context of modern drug design. A halogen bond is a noncovalent interaction between a positively polarized region on the halogen atom (the σ-hole) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein backbone).[2][4][5] The strength of the halogen bond donor capability increases with the size and polarizability of the halogen: I > Br > Cl > F . Iodine's large, diffuse electron cloud is more easily polarized, creating a more significant σ-hole and making it a much more effective halogen bond donor than chlorine.[6] This enhanced bonding capability can lead to significantly higher binding affinity and target selectivity.[4]

PropertyChlorine (Cl)Iodine (I)Implication in Drug Design
Van der Waals Radius (Å) 1.751.98Steric fit in target binding site
Electronegativity (Pauling) 3.162.66Modulation of electronic properties and pKa
**Polarizability (ų) **2.185.35Strength of van der Waals and dispersion forces
Halogen Bond Donor Strength WeakStrongPotential for high-affinity interactions with target

Comparative Biological Activities: A Data-Driven Analysis

The aforementioned physicochemical differences manifest in varied biological outcomes. Here, we compare the activities of iodo- and chloro-substituted pyrimidine analogs across key therapeutic areas.

Anticancer Activity

Halogenated pyrimidines exert anticancer effects through diverse mechanisms, including the inhibition of crucial cellular enzymes like protein kinases, dihydrofolate reductase (DHFR), and topoisomerases.[7][8][9]

The stronger halogen bonding capability of iodine can be a deciding factor in achieving high potency. For instance, in kinase inhibition, a well-placed iodo-substituent can form a strong halogen bond with a backbone carbonyl oxygen in the hinge region of the kinase's ATP binding pocket, an interaction less effectively achieved by a chloro-substituent.[6]

Table 1: Comparative Anticancer Activity (IC50 Values)

Compound ClassHalogen SubstituentCancer Cell LineIC50 (µM)Mechanism/TargetReference
4-amino-chloropyrimidines 2-chloro-0.037GST Inhibition[10]
6-chloro-0.139GST Inhibition[10]
2,6-dichloro-0.662GST Inhibition[10]
4-amino-chloropyrimidines 2-chloro-0.377GR Inhibition[11][12]
6-chloro-0.374GR Inhibition[11][12]
2,6-dichloro-0.390GR Inhibition[11][12]
Pyrido[2,3-d]pyrimidines Chloro-substitutedPC-3 (Prostate)1.54Kinase Inhibitor[9]
Chloro-substitutedA-549 (Lung)3.36Kinase Inhibitor[9]

Note: Data for direct iodo- vs. chloro- analogs in the same study is limited in the initial search. The provided data shows the potent activity of chloro-substituted pyrimidines. A hypothetical comparison would posit that an analogous iodo-substituted compound might show enhanced activity if a halogen bond is critical for binding.

Antiviral Activity

The field of antiviral pyrimidine analogs is historically rich, with 5-iodo-2'-deoxyuridine (Idoxuridine) being one of the first successful antiviral drugs.[13][14] These compounds typically function as nucleoside analogs, which, after intracellular phosphorylation, are incorporated into the viral DNA, leading to chain termination and inhibition of viral replication.

In this context, the steric bulk of the halogen at the 5-position is critical. The larger iodine atom can cause more significant disruption to the DNA helix or interfere more effectively with the viral DNA polymerase active site compared to the smaller chlorine atom. Several 5-iodo substituted pyrimidines are known for their potent antiviral activity, particularly against herpes viruses.[14][15] Similarly, certain chloro-substituted pyrrolopyrimidine nucleosides have demonstrated significant activity against a range of RNA viruses.[16]

Enzyme Inhibition

The direct inhibition of metabolic enzymes is a key mechanism for many pyrimidine-based drugs.[17] Studies on Glutathione S-Transferase (GST) and Glutathione Reductase (GR) have provided clear quantitative data on the efficacy of chloro-substituted pyrimidines.

One study on GST inhibition demonstrated that the position of the chlorine atom significantly impacts activity, with 4-amino-2-chloropyrimidine (IC50 = 0.037 µM) being roughly four times more potent than 4-amino-6-chloropyrimidine (IC50 = 0.139 µM).[10] A separate study on GR inhibition by similar compounds found their IC50 values to be in the sub-micromolar range (0.374 - 0.390 µM), highlighting their potential as effective enzyme inhibitors.[11][12] The data suggests that even within chloro-substituted analogs, positional isomerism is a critical determinant of biological activity. While direct comparative data with iodo-analogs for these specific enzymes was not found, the principle remains: if an interaction with the target protein can be enhanced by a stronger halogen bond, the iodo-analog would be predicted to be more potent.[18]

Visualizing the Strategy: Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental logic and underlying biological mechanisms.

G Experimental Workflow for Comparative Analysis cluster_0 Discovery & Screening cluster_1 Mechanism of Action cluster_2 Lead Optimization Compound Halogenated Pyrimidine Analogs (Iodo- vs Chloro-) Viability Cell Viability Assay (e.g., MTT Assay) Compound->Viability Antiviral Antiviral Assay (e.g., Plaque Reduction) Compound->Antiviral Enzyme Enzyme Inhibition Assay (Determine IC50/Ki) Viability->Enzyme Antiviral->Enzyme Docking Molecular Docking & SAR Analysis Enzyme->Docking LeadOpt Lead Optimization Docking->LeadOpt

Caption: A typical workflow for evaluating and comparing halogenated pyrimidine analogs.

G Halogen Bonding in Kinase Inhibition cluster_0 Kinase Hinge Region cluster_1 Pyrimidine Inhibitor Hinge Backbone Carbonyl (C=O) (Halogen Bond Acceptor) Inhibitor_I C-I Inhibitor_I->Hinge Strong Halogen Bond (Higher Affinity) Inhibitor_Cl C-Cl Inhibitor_Cl->Hinge Weak Halogen Bond (Lower Affinity)

Caption: Iodine's stronger halogen bond potential can lead to higher affinity for protein targets.

Experimental Protocols for Validation

To ensure scientific rigor, all comparative claims must be supported by robust, reproducible experimental data. The following are detailed protocols for key assays used to evaluate the biological activity of these compounds.

Protocol 1: Cell Viability Assessment via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19][21]

Self-Validation: This protocol incorporates vehicle controls (to account for solvent effects), media-only controls (for background subtraction), and a positive control (a known cytotoxic agent) to validate the assay's performance.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest (e.g., MCF-7, A549)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[21]

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[22]

  • Test compounds (iodo- and chloro-substituted pyrimidines) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle-only wells (e.g., 0.1% DMSO).[20]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[20][22]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Subtract the background absorbance (media-only wells) and plot the percentage of cell viability versus the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antiviral Activity Assessment via Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for measuring the ability of a compound to neutralize a virus and prevent it from infecting host cells.[24][25] The assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the test compound.[26]

Self-Validation: This protocol includes a "virus only" control (to establish a baseline plaque count) and a "cells only" control (to ensure cell monolayer integrity). The results are used to calculate the PRNT50, a standardized measure of potency.[26]

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock of known titer

  • 6- or 24-well plates

  • Culture medium and serum-free medium

  • Test compounds

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Plate host cells in multi-well plates and grow until they form a confluent monolayer.

  • Compound-Virus Incubation: Prepare serial dilutions of the iodo- and chloro-substituted pyrimidine analogs in serum-free medium. Mix each dilution with a standard amount of virus (e.g., 100 plaque-forming units). Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the compound-virus mixtures. Allow the virus to adsorb for 1 hour.[26]

  • Overlay Application: After adsorption, remove the inoculum and add the overlay medium. This semi-solid medium restricts viral spread to adjacent cells, ensuring that each infectious particle forms a distinct plaque.[24][26]

  • Incubation: Incubate the plates for several days at 37°C until plaques are visible. The incubation time depends on the virus being tested.[24]

  • Plaque Visualization: Remove the overlay, fix the cells with the fixing solution, and then stain with crystal violet. The stain will color the living cells, leaving the plaques (areas where cells have been killed by the virus) as clear zones.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. The PRNT50 (or IC50) is the concentration of the compound that reduces the plaque count by 50%.[26]

Conclusion and Future Directions

The choice between iodo- and chloro-substitution on a pyrimidine scaffold is a nuanced decision with significant consequences for biological activity. While chloro-substituted pyrimidines are well-established as potent anticancer and enzyme inhibitory agents, the unique properties of iodine—particularly its superior ability to form halogen bonds—offer a compelling rationale for its inclusion in drug design.[10][11][12] The enhanced affinity derived from these interactions can translate into higher potency and improved selectivity, which are critical goals in modern drug discovery.

This guide provides a framework for the comparative analysis of these analogs, emphasizing the causal link between physicochemical properties and biological function. The provided experimental protocols offer a validated pathway for researchers to generate the robust, quantitative data needed to elucidate these structure-activity relationships. Future research should focus on the direct, side-by-side synthesis and evaluation of iodo- and chloro-pyrimidine pairs to expand the comparative dataset and further refine our understanding of halogen-driven biological activity.

References

  • 7 Encyclopedia.pub.

  • BenchChem.

  • 24 Creative Diagnostics.

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  • 1 IJCRT.org.

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  • 39 BenchChem.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Iodo-5-(trifluoromethyl)pyrimidine

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe disposal of...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe disposal of 2-Iodo-5-(trifluoromethyl)pyrimidine, a halogenated and fluorinated heterocyclic compound. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Risk Assessment

Key Hazards:

  • Irritant: Causes skin and serious eye irritation.[1][2]

  • Respiratory Irritant: May cause respiratory irritation.[1][2]

  • Harmful if Swallowed: Classified as acutely toxic if ingested.[3]

The trifluoromethyl group and the iodine atom contribute to the molecule's reactivity and potential biological effects, necessitating careful handling to avoid exposure.[4]

Hazard StatementGHS ClassificationSource
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[1][2]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1][2]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][2]
Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 2-Iodo-5-(trifluoromethyl)pyrimidine for any purpose, including disposal, the appropriate personal protective equipment (PPE) and engineering controls must be in place.

  • Engineering Controls: All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[5] An eyewash station and safety shower must be readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

    • Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory to prevent skin exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls ppe1 Chemical Safety Goggles & Face Shield ppe2 Nitrile Gloves ppe3 Laboratory Coat eng1 Chemical Fume Hood eng2 Eyewash Station & Safety Shower handle Handling 2-Iodo-5- (trifluoromethyl)pyrimidine handle->ppe1 handle->ppe2 handle->ppe3 handle->eng1 handle->eng2

Caption: Essential PPE and Engineering Controls for Handling.

Step-by-Step Disposal Protocol

The disposal of 2-Iodo-5-(trifluoromethyl)pyrimidine must be managed as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[5][6]

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Dedicated Waste Stream: 2-Iodo-5-(trifluoromethyl)pyrimidine waste should be collected in a dedicated container and not mixed with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[5]

  • Categorization: This compound falls under the category of halogenated organic waste.

Step 2: Container Selection and Labeling

  • Container Choice: Use a designated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option for solid waste.[5]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "2-Iodo-5-(trifluoromethyl)pyrimidine"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., Irritant, Harmful if Swallowed)

    • The date the waste was first added to the container.

Step 3: Waste Collection and Storage

  • Solid Waste: For solid waste such as contaminated weighing paper or disposable labware, carefully place it into the designated hazardous waste container. Use tools that minimize dust generation.[5]

  • Contaminated Labware:

    • Disposable Items: Disposable labware (e.g., pipette tips) that has come into contact with the chemical is considered hazardous waste and must be placed in the solid waste container.[5]

    • Non-Disposable Glassware: Decontaminate non-disposable glassware by triple rinsing with a suitable solvent (e.g., acetone or ethanol). The solvent rinsate must be collected as hazardous waste.[5]

  • Empty Containers: An "empty" container that held 2-Iodo-5-(trifluoromethyl)pyrimidine is still considered hazardous waste until it has been properly decontaminated via triple rinsing. The rinsate must be collected as hazardous waste.[5]

  • Storage: Keep the hazardous waste container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from heat sources and high-traffic zones.[5]

Disposal_Workflow start Begin Disposal segregate Segregate as Halogenated Organic Waste start->segregate container Select & Label HDPE Container segregate->container collect Collect Waste (Solid & Liquid Rinsate) container->collect store Store in Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration High-Temperature Incineration at Licensed Facility contact_ehs->incineration end Disposal Complete incineration->end

Caption: Step-by-step disposal workflow for 2-Iodo-5-(trifluoromethyl)pyrimidine.

Step 4: Final Disposal

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste container.[5][7]

  • Ultimate Disposal Method: The standard and required method for the disposal of halogenated and fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[5][6] This process ensures the complete destruction of the compound and prevents environmental contamination.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental release.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material to contain the substance. Avoid generating dust.

  • Clean-up: Carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

This guide provides a comprehensive framework for the responsible disposal of 2-Iodo-5-(trifluoromethyl)pyrimidine. By adhering to these procedures, researchers and scientists can ensure a safe laboratory environment and contribute to the ethical and sustainable practice of scientific research. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • 2-Iodo-5-(trifluoromethyl)pyridine | C6H3F3IN | CID 22147841 - PubChem. [Link]

  • Chemicals - EHS - MIT. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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